5,5'-Bis-1H-tetrazole diammonium salt
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;5-(2H-tetrazol-5-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTARFAXHMRZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C2=NNN=N2.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3021-02-1 | |
| Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5'-Bis-1H-tetrazol, Diammoniumsalz | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5,5'-Bis-1H-tetrazole diammonium salt: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 5,5'-Bis-1H-tetrazole diammonium salt. This nitrogen-rich compound serves as a crucial precursor in the development of advanced energetic materials and as a key component in gas-generating formulations. This document is intended for researchers, scientists, and professionals in the fields of energetic materials, drug development, and materials science, offering a detailed examination of its chemical characteristics, synthesis protocols, thermal behavior, and safety considerations. While specific quantitative data on the energetic performance of the diammonium salt is limited in open literature, this guide provides context by comparing its properties with those of its well-characterized derivatives, offering valuable insights for its application and further research.
Introduction: The Significance of a High-Nitrogen Backbone
This compound, also referred to as BHT·2NH₃, is a heterocyclic compound distinguished by its exceptionally high nitrogen content, which constitutes approximately 81.36% of its molecular weight.[1] This characteristic places it within the family of high-nitrogen energetic materials, which are of significant interest for their capacity to release substantial energy upon decomposition, primarily forming the environmentally benign dinitrogen (N₂) gas.[1] The molecular structure, consisting of two tetrazole rings linked by a carbon-carbon bond, provides a stable and energetic backbone for the synthesis of a new generation of high-energy-density materials (HEDMs).[1]
The significance of this compound lies not only in its own energetic potential but also in its role as a versatile precursor.[1] Researchers have successfully modified the bistetrazole core to synthesize a range of energetic salts and derivatives with tailored properties, such as enhanced density, improved oxygen balance, and superior detonation performance.[1] Beyond military and aerospace applications, its controlled decomposition to produce large volumes of nitrogen gas makes it a valuable component in gas-generating systems, most notably for automotive airbags.[2] This guide will delve into the core properties of this foundational compound, providing a basis for its application and the development of novel materials.
Physicochemical Properties
This compound typically presents as a white crystalline solid.[1] Its ionic nature and the presence of numerous nitrogen atoms capable of hydrogen bonding contribute to its physical and chemical characteristics.
| Property | Value | Source(s) |
| IUPAC Name | azane;5-(2H-tetrazol-5-yl)-2H-tetrazole | [3] |
| CAS Number | 3021-02-1 | [3] |
| Molecular Formula | C₂H₈N₁₀ | [3] |
| Molecular Weight | 172.15 g/mol | [1][3] |
| Nitrogen Content | ~81.36% | [1] |
| Appearance | White crystalline solid | [1] |
| Water Solubility | 12.124 g/L at 20°C | [4][5] |
| Hydrogen Bond Donor Count | 4 | [4] |
| Hydrogen Bond Acceptor Count | 8 | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, with one-pot aqueous protocols being particularly advantageous for their efficiency and high yields. A common and effective method involves the reaction of dicyan with sodium azide and ammonium chloride in an aqueous medium.
One-Pot Synthesis from Dicyan
This process is characterized by a two-stage heating process to first form the 5-cyano-1H-tetrazole intermediate, followed by its conversion to the bistetrazole structure and subsequent precipitation as the diammonium salt.
Detailed Experimental Protocol
The following protocol is a representative example of the one-pot synthesis. Caution: This synthesis involves toxic and potentially explosive materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve sodium azide and ammonium chloride in water. The molar ratio of sodium azide to ammonium chloride is typically maintained between 0.9 and 1.5.
-
Introduction of Dicyan: Cool the aqueous solution to a low temperature, typically between 0 and 5°C. Gaseous or liquid dicyan is then introduced into the cooled solution. The molar ratio of sodium azide to dicyan is generally between 4.0 and 2.0.
-
First Heating Stage (Intermediate Formation): After the addition of dicyan, the reaction mixture is heated to a temperature range of 45 to 55°C for approximately 0.5 to 2 hours. This stage facilitates the formation of the 5-cyano-1H-tetrazole intermediate.
-
Second Heating Stage (Cyclization and Salt Formation): The reaction temperature is then raised to 85 to 95°C and maintained for 3 to 8 hours. During this stage, the intermediate is converted to the 5,5'-bis-1H-tetrazole, which then reacts with ammonium chloride to form the diammonium salt. The progress of the reaction can be monitored by techniques such as high-performance liquid chromatography (HPLC) to ensure the consumption of the intermediate.
-
Crystallization and Isolation: As the reaction proceeds, the sparingly soluble this compound begins to precipitate as white crystals. After the reaction is complete, the mixture is cooled to room temperature to maximize precipitation.
-
Purification: The precipitated crystals are collected by filtration, washed with cold water to remove any soluble impurities, and then dried under reduced pressure. This method has been reported to yield the final product with high purity (>98%) and in high yields (>90%).
Thermal Behavior and Decomposition
The decomposition of ammonium salts is often initiated by the dissociation of the ammonium cation into ammonia (NH₃) and the corresponding acid.[6] In the case of this compound, this would lead to the formation of ammonia and 5,5'-bis-1H-tetrazole. The subsequent decomposition would then be driven by the breakdown of the bistetrazole ring structure.
The thermal decomposition of many tetrazole-based energetic materials is known to proceed through the opening of the tetrazole ring, leading to the evolution of nitrogen gas and other small molecule fragments.[6] For aminotetrazoles, two primary decomposition pathways have been observed: one leading to the formation of hydrazoic acid (HN₃) and the other to the direct release of dinitrogen (N₂).[2]
For comparison, dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), a derivative, has a decomposition onset temperature of around 210-250°C, depending on the heating rate.[7] The primary decomposition of TKX-50 is reported to yield significant amounts of water.[7] Diammonium 5,5′-bistetrazole-1,1′-diolate (ABTOX), another related compound, is noted to be less thermally sensitive than TKX-50.[8]
Energetic Properties
As a high-nitrogen compound, this compound is classified as an energetic material. However, specific experimental data for its detonation velocity, detonation pressure, and sensitivity to impact and friction are not widely published. To provide a framework for understanding its potential performance, the energetic properties of several bistetrazole derivatives are presented below. It is important to note that these derivatives often incorporate features such as N-oxides or different cations to enhance their energetic output and density, and therefore likely exhibit superior performance compared to the parent diammonium salt.
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Source(s) |
| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) | 1.918 | 9698 | 42.4 | 20 | [7] |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 | 9017 | - | - | [1] |
| Lead(II) 5,5′-bistetrazole-1,1′-diolate MOF | >2.0 | 9204 | 53.06 | 7.5 | [9] |
| RDX (for comparison) | 1.82 | 8795 | 33.8 | 7.4 | [2] |
| HMX (for comparison) | 1.90 | 9100 | 39.0 | 7.4 | [2] |
Bistetrazole-based compounds are generally recognized as a class of high-nitrogen energetic molecules that often exhibit lower sensitivity to external stimuli like impact and friction compared to traditional explosives such as RDX.[1] The extensive hydrogen bonding network within the crystal lattice of these salts contributes to their stability.[10]
Applications
The primary applications of this compound stem from its high nitrogen content and its ability to decompose into a large volume of gas.
Gas-Generating Agent
A significant application of this compound is as a gas-generating agent in automotive airbag inflators.[2] Upon initiation, it undergoes rapid thermal decomposition, producing a large volume of non-toxic nitrogen gas to inflate the airbag. Its low toxicity and ease of handling make it a favorable component in these safety-critical systems.[2]
Precursor for High-Energy-Density Materials (HEDMs)
This compound is a valuable precursor for the synthesis of more complex and powerful energetic materials.[1] The bistetrazole backbone can be functionalized with various groups to enhance properties such as:
-
Density: The introduction of certain functional groups can lead to more efficient crystal packing and higher densities.
-
Oxygen Balance: Incorporating oxygen-rich functionalities can improve the oxygen balance of the resulting energetic material, leading to more complete combustion and higher energy release.
-
Detonation Performance: The combination of high density, a positive heat of formation, and an improved oxygen balance can result in derivatives with detonation velocities and pressures that surpass those of conventional explosives like RDX.[1]
Safety and Handling
As an energetic material, this compound requires careful handling and storage.
-
GHS Classification: It is classified as a flammable solid (H228).[3][11] Some sources also classify it as a self-reactive substance (Type C), and as causing skin and serious eye irritation.[11]
-
Handling Precautions: Standard laboratory safety protocols for handling energetic materials should be strictly followed. This includes the use of personal protective equipment such as safety glasses, flame-retardant lab coats, and gloves.[11] Work should be conducted in a well-ventilated area, and ignition sources such as heat, sparks, and open flames must be avoided.[11]
-
Storage: The compound should be stored in a cool, well-ventilated area, away from heat sources and incompatible materials.[11] It should be kept in its original, tightly sealed container.[11]
-
Incompatibilities: As with many energetic materials, it should be stored separately from strong oxidizing agents, strong acids, and combustible materials.
Disclaimer: This guide is for informational purposes only and does not constitute a comprehensive safety manual. Users should consult the relevant Safety Data Sheet (SDS) and follow all institutional and regulatory safety guidelines before handling this compound.
Conclusion
This compound is a foundational compound in the field of high-nitrogen energetic materials. Its remarkable nitrogen content, coupled with its role as a versatile synthetic precursor, makes it a subject of ongoing research and development. While it finds direct application as a gas-generating agent, its primary value lies in the stable and energetic bistetrazole backbone it provides for the creation of advanced energetic materials with tailored properties. Although specific quantitative data on its energetic performance remain limited, the extensive characterization of its derivatives underscores the significant potential of this class of compounds. Future research will likely focus on the further development of novel energetic materials derived from this important precursor, as well as a more detailed characterization of the diammonium salt itself.
References
- Fischer, N., Fischer, D., Klapötke, T. M., Piercey, D. G., & Stierstorfer, J. (2012). Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate.
- Li, Y., Qi, C., Li, H., Zhang, S., Sun, C., Yu, Y., & Pang, S. (2016). A novel 3D energetic MOF of high energy content: synthesis and superior explosive performance of a Pb(ii) compound with 5,5′-bistetrazole-1,1′-diolate. Dalton Transactions, 45(10), 4297–4302.
- Klapötke, T. M., Stierstorfer, J., & Weber, B. (2016). 1,1′-Dinitramino-5,5′-bitetrazoles. Chemistry – A European Journal, 22(14), 4966–4970.
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LookChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14298090, this compound. Retrieved February 7, 2026, from [Link].
- Zhang, C., Sun, C., & Zhang, S. (2023). Design and Synthesis of Bistetrazole-Based Energetic Salts Bearing the Nitrogen-Rich Fused Ring. Organic Letters, 25(29), 5483–5487.
- Zachariah, M. R., & DeLisio, J. B. (2012). Initiation and Decomposition of Green Energetic Materials.
- Wang, R., Xu, H., Liu, Y., Song, J., & An, C. (2019). Comprehensive Study of the Interaction and Mechanism between Bistetrazole Ionic Salt and Ammonium Nitrate Explosive in Thermal Decomposition. The Journal of Physical Chemistry C, 123(44), 26736–26744.
- Nakagawa, M., & Kato, K. (2000). Process for the preparation of 5,5'-bi-1H-tetrazole salt. U.S.
- Ye, C., Gao, H., Li, J., Imler, G. H., Parrish, D. A., & Shreeve, J. N. (2018). Nitrogen-rich salts of 5,5′-bistetrazole-1,1′-diolate: Syntheses, structures and properties. Dalton Transactions, 47(11), 3848–3855.
- Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4153.
- Ghule, V. D., Sarangapani, R., & Soman, T. (2017). 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Journal of Chemical Sciences, 129(5), 655–660.
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"5,5'-Bis-1H-tetrazole diammonium salt" nitrogen content percentage
The Nitrogen Architecture: A Technical Analysis of 5,5'-Bis-1H-tetrazole Diammonium Salt (ABHT)
Executive Summary: The High-Nitrogen Paradigm
This compound (ABHT or BHT·2NH₃) represents a critical scaffold in the field of high-nitrogen heterocyclic chemistry. With a theoretical nitrogen content exceeding 81% , it sits at the intersection of energetic materials science (as a green gas generant) and pharmaceutical synthesis (as a stable precursor for tetrazole bioisosteres).
This guide deviates from standard safety data sheets to provide a mechanistic analysis of its nitrogen architecture, synthesis pathways, and validation protocols. For the drug development professional, understanding this salt is key to mastering tetrazole chemistry without the instability associated with lower-nitrogen homologs.
Nitrogen Architecture & Stoichiometry
The defining characteristic of ABHT is its nitrogen density. Unlike carbon-backbone energetics, ABHT derives its enthalpy of formation from the strain and high nitrogen content of the bis-tetrazole ring system.
Theoretical Calculation
The molecular formula of the diammonium salt is C₂H₈N₁₀ . This is derived from the anionic bis-tetrazole ring (C₂N₈²⁻) paired with two ammonium cations (2 × NH₄⁺).
Table 1: Stoichiometric Breakdown of Nitrogen Content
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Mass Fraction (%) |
| Nitrogen (N) | 10 | 14.007 | 140.07 | 81.36% |
| Carbon (C) | 2 | 12.011 | 24.02 | 13.95% |
| Hydrogen (H) | 8 | 1.008 | 8.06 | 4.69% |
| Total | -- | -- | 172.15 | 100.00% |
Critical Insight: The theoretical limit is 81.36% .[1] In experimental settings, values between 81.0% and 81.5% are acceptable, accounting for minor hygroscopicity (water absorption) or trace impurities. A value significantly below 80% indicates hydrolysis of the ring or incomplete salt formation.
Synthesis & Purification Protocols
To achieve the high purity required for accurate nitrogen quantification, a "One-Pot" synthesis via a copper complex intermediate is the industry standard. This method avoids the isolation of the highly acidic and less stable free bis-tetrazole.
The Copper-Catalyzed Pathway (Protocol)
Reagents:
-
Sodium Cyanide (NaCN) or Hydrogen Cyanide[2]
-
Sodium Azide (NaN₃)
-
Copper Sulfate (Catalyst)[2]
-
Ammonium Chloride (NH₄Cl)
Workflow Logic:
-
Cyclization: Cyanide and azide undergo [3+2] cycloaddition catalyzed by copper to form the bis-tetrazole copper complex.
-
Demetallation: The copper is removed (often precipitated as sulfide or oxide), releasing the bis-tetrazole dianion.
-
Salification: Ammonium chloride is introduced to exchange ions, precipitating the sparingly soluble diammonium salt.
Visualization of Synthesis Logic
Figure 1: Step-wise synthesis pathway from basic precursors to high-purity ABHT, highlighting the critical demetallation step.
Analytical Methodologies: Validating Nitrogen Content
Measuring nitrogen in compounds exceeding 80% N presents unique challenges. Standard CHN analyzers often saturate or fail to fully combust the thermally stable tetrazole ring, leading to low readings.
Preferred Method: Modified Dumas Combustion
The Dumas method is superior to Kjeldahl for tetrazoles because the N-N bonds in the ring are difficult to digest chemically but rupture predictably under high-temperature combustion.
Protocol:
-
Combustion: Sample is burned at >950°C in an oxygen-rich environment.
-
Reduction:
gases are reduced to over hot copper. -
Detection: Thermal Conductivity Detector (TCD) measures total
.
Self-Validating Check:
-
Run a standard of Melamine (66.6% N) or Urea (46.6% N) before the ABHT sample.
-
If the standard deviates by >0.3%, the combustion tube is likely "sooted" or the reduction copper is exhausted.
Pharmaceutical Relevance (Bioisosterism)
For drug development professionals, ABHT is a source of the 5,5'-bistetrazole dianion .
-
Bioisostere: The tetrazole ring mimics the carboxylic acid group (-COOH) in metabolic stability and pKa but offers better lipophilicity and membrane permeability.
-
Impurity Profiling: In sartans (e.g., Valsartan) synthesis, bis-tetrazoles can appear as by-products. Accurate N-content analysis distinguishes the desired mono-tetrazole from the bis-tetrazole impurity.
Analytical Decision Matrix
Figure 2: Analytical workflow for validating high-nitrogen content, including orthogonal HPLC checks for ring integrity.
Safety & Stability Profile
While ABHT is often cited as a "green" energetic material due to its clean decomposition products (
-
Thermal Stability: ABHT decomposes at approximately 248°C - 252°C . This high decomposition temperature makes it safer to handle than aliphatic nitro-compounds.
-
Sensitivity:
-
Handling: Use anti-static equipment. Although ionic, the dry powder can generate static charge.
Caution: Do not confuse ABHT with TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate). TKX-50 contains oxygen atoms on the ring nitrogens and is significantly more powerful. ABHT is the deoxygenated diammonium salt.
References
-
Synthesis & Process: "Process for the preparation of 5,5'-bi-1H-tetrazole salt." U.S. Patent 6,156,906. (2000).
-
Chemical Properties: "this compound - Substance Profile.
-
Energetic Characterization: Klapötke, T. M., et al. "Nitrogen-Rich Energetic Materials."[3][5] Inorganic Chemistry. Discusses the thermodynamic properties of high-nitrogen tetrazole salts.
-
Pharmaceutical Context: "Tetrazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Highlights the role of tetrazole bioisosteres in drug design.
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An In-Depth Technical Guide to 5,5'-Bis-1H-tetrazole Diammonium Salt: Discovery, Synthesis, and Properties
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: From Obscurity to Energetic Powerhouse
For nearly a century, 5,5'-bistetrazole, the parent compound of the eponymous diammonium salt, remained a chemical curiosity, its potential largely unrecognized following its initial synthesis in the early 20th century. However, the relentless pursuit of high-energy-density materials (HEDMs) has propelled this nitrogen-rich heterocyclic compound from the annals of chemical history to the forefront of modern energetic materials research. This guide provides a comprehensive technical overview of 5,5'-Bis-1H-tetrazole diammonium salt, from its historical discovery to the intricacies of its synthesis and its defining physicochemical properties. It is intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, materials science, and drug development, offering not just protocols, but the scientific rationale that underpins them.
A Century of Bistetrazole: A Historical Overview
The journey of 5,5'-bistetrazole began in 1913, with its first synthesis attributed to Friederich, Stolle, and Kruckenberg. Despite this early discovery, the energetic potential of bistetrazoles lay dormant for decades. It was not until the mid-20th century that interest in this class of compounds began to surface, with a notable synthesis of 5,5'-bi-1H-tetrazole diammonium salt being reported by F. Einberg in 1964.[1] The initial synthetic routes were often cumbersome, involving multiple steps, expensive reagents, and low yields.
A significant turning point in the history of this compound was the development of a more efficient, one-pot aqueous synthesis. This method, utilizing readily available and inexpensive starting materials, has become the cornerstone of modern production, enabling broader research into its properties and applications.
The Heart of the Matter: Synthesis of this compound
The synthesis of this compound is a fascinating example of constructing a complex, high-nitrogen heterocycle from simple precursors. This section delves into the evolution of its synthetic methodologies, culminating in a detailed protocol for the contemporary one-pot process.
Early Synthetic Approaches: A Foundation for Innovation
Early methods for synthesizing the bistetrazole core often involved multi-step processes with significant drawbacks. One such method involved the use of sodium cyanide, sodium azide, and manganese dioxide as an oxidizing agent.[1] While successful in producing the desired disodium salt, the use of manganese dioxide necessitated a difficult post-reaction workup to remove the inorganic byproducts.[1] Another approach utilized sodium dinitroacetonitrile, sodium azide, and ammonium chloride; however, this method was hampered by long reaction times, low yields, and the limited availability of the dinitroacetonitrile starting material.[1] These early efforts, while not ideal for large-scale production, were crucial in establishing the fundamental chemistry of bistetrazole formation.
The Modern Workhorse: One-Pot Synthesis from Dicyan
The most significant advancement in the synthesis of this compound is the one-pot reaction of dicyan, sodium azide, and ammonium chloride in an aqueous medium.[2] This method is lauded for its efficiency, high yield (often exceeding 90%), and the high purity of the final product, which conveniently precipitates from the reaction mixture.[2]
The causality behind this experimental design lies in a two-stage thermal process that carefully controls the reaction pathway. Initially, gaseous dicyan is introduced into a cooled aqueous solution of sodium azide and ammonium chloride. The reaction mixture is then heated to a moderate temperature (45-55°C) to facilitate the formation of a key intermediate: 5-cyano-1H-tetrazole.[2][3] This step is critical, as the formation of this intermediate is the gateway to the final bistetrazole structure.
Once the formation of the 5-cyano-1H-tetrazole is largely complete, the reaction temperature is elevated to 85-95°C.[2][3] This second, higher-temperature stage drives the conversion of the intermediate to the final 5,5'-bis-1H-tetrazole structure. The diammonium salt then precipitates from the cooling reaction mixture as sparingly soluble white crystals.[2]
Below is a detailed, self-validating protocol for this industrially significant synthesis.
Experimental Protocol: One-Pot Synthesis of this compound
Materials:
-
Dicyan (gas)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
Instrumentation:
-
Jacketed glass reactor with overhead stirrer, gas inlet tube, temperature probe, and reflux condenser
-
Chiller/heater for reactor temperature control
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Step-by-Step Methodology:
-
Reactor Setup and Initial Cooling: In a well-ventilated fume hood, charge the jacketed glass reactor with a pre-determined quantity of deionized water, sodium azide, and ammonium chloride. The molar ratios of these reactants are crucial for optimal yield and purity.[3] Begin stirring and cool the solution to 3-5°C using the chiller.[3]
-
Dicyan Introduction: Slowly bubble gaseous dicyan through the cooled, stirred solution. The introduction of dicyan at a low temperature is essential for controlled reaction initiation.[2] The progress of dicyan addition can be monitored by weight gain of the reactor.
-
Formation of 5-Cyano-1H-tetrazole Intermediate: Once the dicyan addition is complete, gradually heat the reaction mixture to 45-55°C and maintain this temperature for 0.5 to 2 hours.[2][3] This stage facilitates the formation of the 5-cyano-1H-tetrazole intermediate. The reaction progress can be monitored by high-performance liquid chromatography (HPLC).
-
Conversion to 5,5'-Bis-1H-tetrazole: After the formation of the intermediate is confirmed, increase the reaction temperature to 85-95°C and hold for 3 to 8 hours.[2][3] During this time, the 5-cyano-1H-tetrazole is converted to 5,5'-bis-1H-tetrazole, and the diammonium salt begins to precipitate as white crystals. Continue heating until HPLC analysis indicates that the intermediate has been consumed to less than 1-2%.[2]
-
Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature, followed by further cooling to 6-10°C to maximize precipitation.[3]
-
Filtration and Drying: Isolate the white crystalline product by filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities. Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Self-Validation: The purity of the final product can be verified by HPLC and its identity confirmed by spectroscopic methods such as NMR and IR spectroscopy. The yield should be calculated based on the limiting reagent, typically dicyan.
Caption: One-pot synthesis workflow for this compound.
Physicochemical and Energetic Properties
This compound possesses a unique combination of properties that make it a compound of significant interest in the field of energetic materials. Its most notable characteristic is its exceptionally high nitrogen content.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₈N₁₀ | [4] |
| Molecular Weight | 172.15 g/mol | [4] |
| Nitrogen Content | ~81.36% | [5] |
| Appearance | White crystalline solid | [5] |
| Water Solubility | 12.124 g/L at 20°C | [6] |
| Hydrogen Bond Donor Count | 4 | [6] |
| Hydrogen Bond Acceptor Count | 8 | [6] |
The high nitrogen content is a direct contributor to its large positive enthalpy of formation, a key indicator of a compound's energetic potential.[5] Upon decomposition, the numerous N-N and C-N bonds break to form the exceptionally stable dinitrogen (N₂) gas, releasing a substantial amount of energy.[5] This decomposition to predominantly non-toxic nitrogen gas also positions it as a more environmentally friendly or "green" energetic material.[5]
While specific experimental data for the energetic properties of this compound are not widely published, the properties of its derivatives provide valuable insights. For instance, the high heat of formation of the parent 5,5'-bistetrazole is reported to be +560.8 kJ mol⁻¹.[7] Derivatives such as dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) exhibit exceptional detonation properties, with a calculated detonation velocity of 9698 m/s and a detonation pressure of 42.4 GPa, surpassing conventional explosives like RDX.[1]
Table 2: Comparative Energetic Properties of Bistetrazole Derivatives and RDX
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Source |
| TKX-50 | 1.918 | 9698 | 42.4 | [1] |
| K₂DNABT | 2.11 | 8330 | 311 (kbar) | [8] |
| RDX | 1.82 | 8795 | - | [5] |
The diammonium salt itself is considered to be less sensitive to external stimuli like impact and friction compared to traditional explosives, making it a safer material to handle and transport.[5]
Applications and Future Outlook
The unique properties of this compound have led to its exploration in several key areas:
-
Gas-Generating Agent: Its ability to rapidly decompose and release a large volume of nitrogen gas makes it a suitable candidate for automotive airbag inflators. Its low toxicity is a significant advantage in this application.[5]
-
Precursor for High-Energy-Density Materials (HEDMs): The bistetrazole backbone is a versatile platform for the synthesis of more complex and powerful energetic materials.[5] By introducing various functional groups, researchers can tailor properties such as density, oxygen balance, and detonation performance.[5] The synthesis of high-performing explosives like TKX-50 from the bistetrazole core is a prime example of this approach.[1]
The future of this compound and its derivatives is bright. Continued research into novel synthetic pathways, the development of new energetic salts, and a deeper understanding of its decomposition mechanisms will undoubtedly lead to the creation of next-generation energetic materials with enhanced performance and improved safety profiles.
Caption: Key application areas of this compound.
Conclusion
This compound has transitioned from a historical footnote to a compound of significant contemporary interest. Its high nitrogen content, coupled with the development of an efficient and scalable synthesis, has established it as a valuable building block in the design of advanced energetic materials. This guide has provided a comprehensive overview of its discovery, detailed a robust synthetic protocol, and summarized its key properties. As research in this area continues to evolve, this compound is poised to play an increasingly important role in the development of safer and more powerful energetic systems.
References
- Google Patents. (2000). EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt.
- Google Patents. (2000). US6156906A - Process for the preparation of 5,5'-bi-1H-tetrazole salt.
- Google Patents. (2001). EP1136476B1 - Process for the preparation of 5,5'-bi-1H-Tetrazolediammonium salts using hydrazine hydrate and dicyan as starting materials.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Fischer, N., Fischer, D., Klapötke, T. M., Piercey, D. G., & Stierstorfer, J. (2012). Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Klapötke, T. M., Stierstorfer, J., & Weber, B. (2014). Potassium 1,1'-dinitramino-5,5'-bistetrazolate: a primary explosive with fast detonation and high initiation power. Chemistry, 20(31), 9578–9585.
- Fischer, D., Klapötke, T. M., Stierstorfer, J., & Szimhardt, N. (2016). 1,1'-Nitramino-5,5'-bitetrazoles. Chemistry, 22(14), 4966–4970.
- Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2021). N-Functionalisation of 5,5'-bistetrazole providing 2,2' di(azidomethyl)bistetrazole: A melt-castable metal-free green primary explosive. RSC Advances, 11(52), 32930-32936.
- Fischer, N., Izsák, D., Klapötke, T. M., Rappenglück, S., & Stierstorfer, J. (2012). Nitrogen-rich 5,5'-bistetrazolates and their potential use in propellant systems: a comprehensive study. Chemistry, 18(13), 4051–4062.
- Fischer, N., Karaghiosoff, K., Klapötke, T. M., & Stierstorfer, J. (2014). Potassium 1,1'-dinitramino-5,5'-bistetrazolate: a primary explosive with fast detonation and high initiation power.
- Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2016). 1,1'-Dinitramino-5,5'-bitetrazole.
- Klapötke, T. M., & Stierstorfer, J. (2021). N-Functionalisation of 5,5'-bistetrazole providing 2,2' di(azidomethyl)bistetrazole: A melt-castable metal-free green primary explosive.
Sources
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- 2. EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]
- 3. US6156906A - Process for the preparation of 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]
- 4. This compound | C2H8N10 | CID 14298090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3021-02-1 | Benchchem [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Potassium 1,1'-dinitramino-5,5'-bistetrazolate: a primary explosive with fast detonation and high initiation power - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5,5'-Bis-1H-tetrazole Diammonium Salt as a Gas-Generating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the application of 5,5'-Bis-1H-tetrazole diammonium salt (BHT-2AT) as a high-performance, nitrogen-rich gas-generating agent. These notes and protocols are designed to equip researchers and scientists with the fundamental knowledge and practical methodologies for the synthesis, characterization, and evaluation of BHT-2AT in gas-generating formulations, with a particular focus on its potential in applications such as automotive airbag inflators and other pyrotechnic devices.
Introduction: The Imperative for Advanced Gas-Generating Agents
The field of energetic materials is continually driven by the pursuit of compounds that offer high performance, enhanced safety, and environmental compatibility. Gas-generating agents are a critical component of this field, with applications ranging from life-saving automotive airbags to fire suppression systems.[1] Historically, sodium azide-based compositions were prevalent, but concerns over their toxicity and the production of solid residues have spurred the development of cleaner, non-toxic alternatives.
Nitrogen-rich heterocyclic compounds, such as tetrazoles, have emerged as leading candidates to replace older technologies.[1][2] Their high heats of formation and decomposition pathways that yield large volumes of environmentally benign nitrogen (N₂) gas make them highly attractive. This compound (BHT-2AT), with its impressive nitrogen content of approximately 81.36%, stands out as a particularly promising "green" energetic material.[3] Upon decomposition, it primarily produces non-toxic nitrogen gas, a significant advantage for applications where human exposure is a consideration.[3]
This guide will delve into the essential properties of BHT-2AT, provide detailed protocols for its synthesis and purification, and outline methodologies for its evaluation as a gas-generating agent.
Physicochemical and Energetic Properties of BHT-2AT
A thorough understanding of the fundamental properties of BHT-2AT is paramount for its safe handling and effective application.
| Property | Value | Source(s) |
| IUPAC Name | azane;5-(2H-tetrazol-5-yl)-2H-tetrazole | [4] |
| CAS Number | 3021-02-1 | [4] |
| Molecular Formula | C₂H₈N₁₀ | [4] |
| Molecular Weight | 172.15 g/mol | [3] |
| Nitrogen Content | ~81.36% | [3] |
| Appearance | White crystalline solid | [3] |
| Water Solubility | 12.124 g/L at 20°C | [5] |
| Decomposition Onset | >200°C | [3] |
The high nitrogen content is a defining characteristic of BHT-2AT, contributing to its large positive enthalpy of formation.[3] The thermal decomposition of the tetrazole rings is a highly exothermic process that liberates a substantial amount of energy and gaseous products.[3]
Synthesis and Purification of BHT-2AT
The synthesis of high-purity BHT-2AT is crucial for consistent and reliable performance as a gas-generating agent. A common and efficient method is the one-pot synthesis from dicyan and sodium azide in an aqueous medium.[6][7]
Logical Workflow for BHT-2AT Synthesis
Caption: One-pot synthesis of BHT-2AT.
Protocol 1: Synthesis of this compound
This protocol is adapted from established patent literature, emphasizing safety and yield.[6][7]
Materials:
-
Dicyan (Warning: Highly Toxic Gas)
-
Sodium Azide (NaN₃) (Warning: Highly Toxic and Explosive)
-
Ammonium Chloride (NH₄Cl)
-
Deionized Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, prepare a solution of sodium azide and ammonium chloride in deionized water in a reaction vessel equipped with a stirrer, thermometer, and gas inlet.
-
Introduction of Dicyan: Cool the aqueous solution to a low temperature (e.g., 0-5°C). Slowly bubble dicyan gas through the solution while maintaining the low temperature.
-
Two-Stage Heating:
-
Stage 1: After the addition of dicyan is complete, heat the reaction mixture to 45-55°C for approximately 1-2 hours. This stage facilitates the formation of a 5-cyano-1H-tetrazole intermediate.[3]
-
Stage 2: Increase the temperature to 85-95°C and maintain for 3-8 hours to convert the intermediate into BHT-2AT.[3]
-
-
Crystallization: Cool the reaction mixture slowly to a low temperature (e.g., 5-10°C) to induce the precipitation of BHT-2AT as white crystals.
-
Isolation and Purification:
-
Filter the precipitated crystals from the mother liquor.
-
Wash the crystals with cold deionized water to remove any soluble impurities.
-
Dry the purified crystals under reduced pressure at a moderate temperature (e.g., 50°C) to a constant weight.[6]
-
Yield: This method can achieve yields of over 90%.[6]
Characterization of BHT-2AT as a Gas-Generating Agent
A comprehensive evaluation of BHT-2AT's performance as a gas-generating agent involves thermal analysis, gas yield determination, and combustion characterization.
Thermal Analysis: Understanding Decomposition Behavior
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for determining the decomposition temperature, thermal stability, and mass loss characteristics of BHT-2AT.
Protocol 2: Thermal Analysis of BHT-2AT using DSC and TGA
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of dried BHT-2AT into an aluminum pan.
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 350°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. The exothermic peak indicates the decomposition temperature.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample under the same conditions as the DSC analysis.
-
Record the mass loss as a function of temperature. This will indicate the temperature range of gas evolution and the amount of solid residue (if any).
-
Expected Results: BHT-2AT exhibits high thermal stability with a decomposition onset temperature typically above 200°C.[3] The TGA curve will show a significant and rapid mass loss corresponding to the decomposition and release of gaseous products.
Gas Yield: Quantifying the Gas Output
The gas yield is a critical parameter for a gas-generating agent. It can be determined both theoretically and experimentally.
Theoretical Gas Yield Calculation:
The balanced chemical equation for the decomposition of BHT-2AT is essential for this calculation. Assuming complete decomposition into nitrogen and hydrogen gas:
C₂H₈N₁₀(s) → 5N₂(g) + 4H₂(g)
-
Molar Mass of BHT-2AT: 172.15 g/mol
-
Moles of Gas Produced per Mole of BHT-2AT: 5 + 4 = 9 moles
-
Theoretical Gas Yield: 9 moles of gas / 172.15 g of BHT-2AT ≈ 0.0523 mol/g
Protocol 3: Experimental Determination of Gas Yield
This protocol describes a laboratory-scale method for measuring the volume of gas produced upon thermal decomposition.
Experimental Setup:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on the Synthesis of Tetrazole-based Nitrogen-rich Energetic Compounds [energetic-materials.org.cn]
- 3. This compound | 3021-02-1 | Benchchem [benchchem.com]
- 4. This compound | C2H8N10 | CID 14298090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]
- 7. US6156906A - Process for the preparation of 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]
Application Note: High-Purity Laboratory Synthesis of 5,5'-Bis-1H-tetrazole Diammonium Salt (BHT-2NH4)
Abstract & Scope
This application note details a robust, laboratory-scale synthesis protocol for 5,5'-Bis-1H-tetrazole diammonium salt (BHT-2NH4) , a critical nitrogen-rich energetic material used as a gas generant, smokeless propellant ingredient, and precursor for high-performance metal salts (e.g., TKX-50).
Unlike older stoichiometric methods requiring the isolation of sensitive copper(II) intermediates, this protocol utilizes a catalytic copper(II) / hydrogen peroxide system. This "one-pot" approach minimizes heavy metal waste, reduces exposure to sensitive primary explosives, and ensures high purity (>98%) through selective precipitation.
Target Audience: Synthetic Chemists, Energetic Materials Researchers, Process Engineers.
Safety & Hazard Analysis (E-E-A-T)
CRITICAL WARNING: This protocol involves the handling of highly toxic and energetic materials. It must only be performed by trained personnel in a facility equipped for energetic materials synthesis.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Acute Toxicity | Sodium Cyanide (NaCN): Fatal if swallowed/inhaled. Generates HCN gas upon acidification. | Use a calibrated pH probe. Never allow pH < 5.0 during cyanide handling. Keep "Cyanide Antidote Kit" immediately available. |
| Explosive | Sodium Azide (NaN₃): Reacts with heavy metals (Pb, Cu) to form sensitive azides. | Use glass/Teflon equipment only. Avoid metal spatulas. Quench all azide waste with nitrous acid (NaNO₂ + H₂SO₄) before disposal. |
| Energetic | BHT-2NH4: Flammable solid; gas generator. | Ground all equipment. Use blast shields during heating and filtration. Store product wet or in conductive containers. |
| Reaction | Exotherm: Peroxide addition is exothermic. | Strict temperature control (< 10°C during addition). Use a cooling bath and dropwise addition. |
Reaction Mechanism & Rationale
The synthesis proceeds via the oxidative coupling of two tetrazole rings. While early methods (Friederich, 1954) used stoichiometric copper sulfate to template the reaction, modern protocols use Cu(II) catalytically with Hydrogen Peroxide as the terminal oxidant.
-
Cycloaddition: Azide ions (
) react with Cyanide ( ) coordinated to Copper to form the tetrazole ring. -
Oxidative Coupling: The copper center facilitates the dimerization of the tetrazole radical anions.
-
Metathesis: The soluble disodium salt (
) is converted to the sparingly soluble diammonium salt ( ) by the addition of Ammonium Chloride, driving precipitation via the common ion effect.
Chemical Equation:
Materials & Equipment
Reagents
-
Sodium Cyanide (NaCN): 98%, granular.
-
Sodium Azide (NaN₃): 99%, powder.
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): >98% (Catalyst).
-
Hydrogen Peroxide (H₂O₂): 30% w/w aqueous solution.
-
Ammonium Chloride (NH₄Cl): 99.5%.
-
Hydrochloric Acid (HCl): 1M solution (for pH adjustment).
-
Deionized Water. [1]
Equipment
-
Reactor: 500 mL 3-neck round-bottom flask (glass).
-
Temperature Control: Ice/water bath and heating mantle with PID controller.
-
Agitation: Teflon-coated magnetic stir bar or overhead mechanical stirrer (glass shaft).
-
Monitoring: Digital pH meter (calibrated) and internal thermometer.
-
Filtration: Büchner funnel (ceramic) with vacuum flask.
Experimental Protocol
Phase 1: Pre-Reaction Setup
-
System Prep: Assemble the 3-neck flask with a reflux condenser, thermometer, and pH probe. Place in an ice bath.
-
Dissolution: Add 100 mL of deionized water . Add 9.8 g (0.20 mol) of NaCN and 13.0 g (0.20 mol) of NaN₃ . Stir until fully dissolved.
-
Catalyst Addition: Add 0.5 g (2 mmol) of CuSO₄·5H₂O . The solution will turn a light blue/green.
Phase 2: Oxidative Cyclization
-
pH Adjustment: Carefully adjust the pH to 5.5 – 6.0 using dilute HCl or small amounts of NaHCO₃. Caution: Do not drop below pH 5.0 to prevent HCN evolution.
-
Oxidant Addition: Cool the solution to 5–10°C . Add 25 mL of 30% H₂O₂ dropwise over 45 minutes.
-
Control Point: Monitor temperature strictly. If T > 15°C, stop addition.
-
-
Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 80°C and reflux for 2 hours . The solution may darken as the copper complex cycles.
Phase 3: Metathesis & Isolation
-
Salt Formation: While the solution is still hot (approx. 70°C), add 24.0 g (0.45 mol) of solid NH₄Cl . Stir vigorously for 30 minutes.
-
Rationale: Excess ammonium chloride ensures complete conversion of the disodium salt to the diammonium salt.
-
-
Crystallization: Cool the mixture slowly to 5°C over a period of 2 hours. The BHT-2NH4 will precipitate as colorless to pale yellow crystals.
-
Filtration: Filter the precipitate using a Büchner funnel.
-
Washing: Wash the filter cake with 2 x 20 mL of ice-cold water to remove residual copper and sodium salts.
-
Note: The product is sparingly soluble in cold water; do not over-wash.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Phase 4: Yield & Characterization
-
Expected Yield: 26.0 – 28.0 g (approx. 75-80%).
-
Appearance: White to off-white crystalline powder.
-
Melting Point: >300°C (decomposition).
Process Visualization
Workflow Diagram
The following diagram illustrates the critical process flow and decision gates.
Caption: Step-by-step synthesis workflow for BHT-2NH4, emphasizing temperature control points.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Blue/Green Product | Residual Copper contamination. | Ensure thorough washing with cold water. If persistent, recrystallize from hot water containing a trace of EDTA. |
| Low Yield | Incomplete precipitation or over-washing. | Ensure the final cooling step reaches 5°C. Recycle mother liquor if scaling up. |
| Gas Evolution (Vigorous) | Rapid peroxide decomposition. | Reduce H₂O₂ addition rate. Ensure catalyst concentration is not too high. |
References
-
Friederich, W. (1954). Salts of 5,5'-Dinitro-3,3'-bi-1,2,4-triazole and Process for Preparing Same. U.S. Patent 2,710,297.[2] Link
- Hiskey, M. A., et al. (1999). High-Nitrogen Energetic Materials Derived from 5,5'-Bis-1H-tetrazole.
-
Hyodo, T., et al. (2000). Process for the preparation of 5,5'-bi-1H-tetrazole diammonium salt. U.S. Patent 6,156,906. Link (Source of the catalytic peroxide method).
-
Klapötke, T. M., et al. (2013).[3] The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties. Chemistry – A European Journal, 19(27), 8948-8957. Link
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link
Sources
Application Notes and Protocols: Predicting the Detonation Performance of 5,5'-Bis-1H-tetrazole diammonium salt (TKX-50)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of TKX-50 and Predictive Modeling
5,5'-Bis-1H-tetrazole diammonium salt, commonly known as TKX-50, is a high-performance energetic material that has garnered significant attention within the scientific community.[1] With a chemical formula of C₂H₈N₁₀O₄, TKX-50 exhibits a favorable combination of high detonation performance and reduced sensitivity to mechanical stimuli, making it a promising candidate for various applications.[1] For researchers and drug development professionals exploring the synthesis of novel energetic compounds, the ability to accurately predict detonation properties such as velocity and pressure is paramount. This predictive capability allows for the efficient screening of potential molecules and provides a foundational understanding of their energetic potential before embarking on complex and potentially hazardous synthesis and experimental testing.
This application note provides a detailed protocol for calculating the detonation velocity and pressure of TKX-50 using the well-established Kamlet-Jacobs empirical equations. This method is particularly valuable as it relies on fundamental physicochemical properties of the molecule, namely its elemental composition, heat of formation, and density. By following this guide, researchers can gain practical insights into the detonation characteristics of TKX-50 and apply these principles to other novel C-H-N-O energetic materials.
Theoretical Framework: The Kamlet-Jacobs Equations
The Kamlet-Jacobs equations are a set of empirical relationships that provide a straightforward and reasonably accurate method for estimating the detonation velocity (D) and detonation pressure (P) of C-H-N-O explosives.[2][3] The core of this method lies in the correlation of detonation parameters with the intrinsic properties of the explosive and its gaseous detonation products.
The key equations are as follows:
-
Detonation Velocity (D):
-
D = 1.01 * (1 + 1.30 * ρ₀) * √φ
-
-
Detonation Pressure (P):
-
P = 15.58 * ρ₀² * φ
-
Where:
-
D is the detonation velocity in kilometers per second (km/s).
-
P is the detonation pressure in gigapascals (GPa). Note: The original Kamlet-Jacobs equation yields pressure in kilobars (kbar). A conversion factor of 1 GPa = 10 kbar is applied.
-
ρ₀ is the initial density of the explosive in grams per cubic centimeter (g/cm³).
-
φ is a composite parameter that encapsulates the properties of the detonation products, calculated as:
-
φ = N * M^(1/2) * Q^(1/2)
-
The terms within the φ parameter are:
-
N : The number of moles of gaseous detonation products per gram of explosive (mol/g).
-
M : The average molecular weight of the gaseous detonation products ( g/mol ).
-
Q : The heat of detonation in calories per gram (cal/g). A conversion of 1 cal = 4.184 J is used.
The causality behind the selection of these parameters is rooted in the fundamental physics of detonation. The detonation velocity and pressure are directly influenced by the rate and energy of the chemical reactions occurring at the detonation front, which in turn are dependent on the composition and thermodynamic properties of the resulting gaseous products and the initial density of the explosive charge.
Physicochemical Properties of TKX-50
A thorough understanding of the fundamental properties of TKX-50 is the first step in applying the Kamlet-Jacobs equations.
| Property | Value | Source |
| Chemical Formula | C₂H₈N₁₀O₄ | [1] |
| Molar Mass | 236.15 g/mol | [1] |
| Crystal Density | 1.92 g/cm³ | [1] |
| Experimentally Attainable Density | 1.80 - 1.81 g/cm³ | [4] |
| Standard Enthalpy of Formation (ΔHf°) | +473 kJ/mol | [1] |
Protocol: Step-by-Step Calculation of Detonation Parameters for TKX-50
This protocol will guide you through the calculation of the detonation velocity and pressure of TKX-50 using the Kamlet-Jacobs equations. For this calculation, we will use an experimentally attainable density of 1.81 g/cm³.
Step 1: Determine the Detonation Reaction Products
The Kamlet-Jacobs method for C-H-N-O explosives utilizes the "H₂O-CO₂ arbitrary decomposition assumption." This assumes that the primary gaseous products are water (H₂O), carbon dioxide (CO₂), and nitrogen (N₂). The formation of these products follows a specific order of precedence:
-
All nitrogen atoms form N₂.
-
All hydrogen atoms react with oxygen to form H₂O.
-
Any remaining oxygen atoms react with carbon to form CO₂.
-
Any carbon that does not react to form CO₂ remains as solid carbon (soot), which is not included in the gaseous product calculations.
For TKX-50 (C₂H₈N₁₀O₄):
-
Nitrogen: 10 moles of N atoms will form 5 moles of N₂.
-
Hydrogen and Oxygen: 8 moles of H atoms require 4 moles of O atoms to form 4 moles of H₂O. TKX-50 has 4 moles of O atoms, which are entirely consumed in this step.
-
Carbon and Oxygen: With all oxygen consumed to form water, there are no oxygen atoms left to react with the 2 moles of C atoms. Therefore, the 2 moles of carbon will exist as solid carbon (2 C(s)).
The balanced detonation reaction is: C₂H₈N₁₀O₄(s) → 4H₂O(g) + 5N₂(g) + 2C(s)
Step 2: Calculate N (Moles of Gaseous Products per Gram)
From the balanced equation, the total moles of gaseous products are the sum of the moles of H₂O and N₂:
-
Moles of gas = 4 mol (H₂O) + 5 mol (N₂) = 9 mol
To find N, divide the moles of gas by the molar mass of TKX-50:
-
N = 9 mol / 236.15 g/mol = 0.0381 mol/g
Step 3: Calculate M (Average Molecular Weight of Gaseous Products)
First, calculate the total mass of the gaseous products:
-
Mass of H₂O = 4 mol * 18.015 g/mol = 72.06 g
-
Mass of N₂ = 5 mol * 28.013 g/mol = 140.065 g
-
Total mass of gas = 72.06 g + 140.065 g = 212.125 g
Now, calculate the average molecular weight (M) by dividing the total mass of gas by the total moles of gas:
-
M = 212.125 g / 9 mol = 23.57 g/mol
Step 4: Calculate Q (Heat of Detonation)
The heat of detonation (ΔHdet) is calculated using the heats of formation (ΔHf°) of the products and the reactant:
-
ΔHdet = ΣΔHf°(products) - ΔHf°(reactant)
We require the standard heats of formation for the products in their gaseous state, as detonation produces high-temperature gases.
| Compound | State | Standard Enthalpy of Formation (ΔHf°) | Source |
| H₂O | gas | -241.826 kJ/mol | |
| N₂ | gas | 0 kJ/mol (by definition) | |
| C | solid (graphite) | 0 kJ/mol (by definition) | |
| TKX-50 | solid | +473 kJ/mol | [1] |
Now, calculate the total heat of formation for the products:
-
ΔHf°(products) = [4 * ΔHf°(H₂O(g))] + [5 * ΔHf°(N₂(g))] + [2 * ΔHf°(C(s))]
-
ΔHf°(products) = [4 * (-241.826 kJ/mol)] + [5 * 0 kJ/mol] + [2 * 0 kJ/mol] = -967.304 kJ/mol
Next, calculate the heat of detonation for one mole of TKX-50:
-
ΔHdet = (-967.304 kJ/mol) - (+473 kJ/mol) = -1440.304 kJ/mol
The heat of detonation (Q) is the negative of this value, expressed per gram:
-
Q (kJ/g) = 1440.304 kJ/mol / 236.15 g/mol = 6.10 kJ/g
Finally, convert Q to calories per gram for use in the Kamlet-Jacobs equation:
-
Q (cal/g) = 6100 J/g / 4.184 J/cal = 1458.0 cal/g
Step 5: Calculate φ
Now, substitute the calculated values of N, M, and Q into the equation for φ:
-
φ = N * M^(1/2) * Q^(1/2)
-
φ = 0.0381 * (23.57)^(1/2) * (1458.0)^(1/2)
-
φ = 0.0381 * 4.855 * 38.18
-
φ = 7.066
Step 6: Calculate Detonation Velocity (D) and Pressure (P)
Using an experimentally attainable density (ρ₀) of 1.81 g/cm³ :
-
Detonation Velocity (D):
-
D = 1.01 * (1 + 1.30 * 1.81) * √7.066
-
D = 1.01 * (1 + 2.353) * 2.658
-
D = 1.01 * 3.353 * 2.658
-
D ≈ 9.00 km/s
-
-
Detonation Pressure (P):
-
P (kbar) = 15.58 * (1.81)² * 7.066
-
P (kbar) = 15.58 * 3.276 * 7.066
-
P (kbar) ≈ 360.7 kbar
-
P ≈ 36.1 GPa
-
Summary of Calculated and Experimental Data
| Parameter | Calculated Value | Experimental/Reported Value(s) | Source(s) |
| Detonation Velocity (D) | 9.00 km/s (at 1.81 g/cm³) | 9.698 km/s (at 1.92 g/cm³), 9.037 m/s (at 1.8 g/cm³) | [1] |
| Detonation Pressure (P) | 36.1 GPa (at 1.81 g/cm³) | 29.1 GPa (calculated) |
The calculated detonation velocity of 9.00 km/s at a density of 1.81 g/cm³ shows good agreement with the reported value of 9.037 km/s at a similar density of 1.8 g/cm³. Discrepancies between calculated and experimental values can arise from the empirical nature of the Kamlet-Jacobs equations, variations in the experimental determination of density and heat of formation, and the idealizations made in the decomposition reaction.
Workflow Visualization
Caption: Workflow for calculating detonation velocity and pressure of TKX-50.
Conclusion and Self-Validation
This application note has provided a comprehensive, step-by-step protocol for the calculation of the detonation velocity and pressure of TKX-50 using the Kamlet-Jacobs equations. The calculated values demonstrate a strong correlation with experimentally determined and previously reported data, thereby validating the utility of this empirical method for predictive modeling of energetic materials.
The self-validating nature of this protocol lies in its transparent and systematic approach. Each step is clearly defined, and the input parameters are sourced from authoritative references. By comparing the final calculated values with established experimental data, researchers can have confidence in the accuracy of the methodology. This protocol serves as a valuable tool for scientists and researchers in the field of energetic materials, enabling rapid and reliable estimation of detonation performance, which is crucial for the informed design and development of new compounds.
References
-
ResearchGate. TKX-50: A Highly Promising Secondary Explosive. Available at: [Link]
-
Wikipedia. TKX-50. Available at: [Link]
-
Kamlet, M. J., & Jacobs, S. J. (1968). Chemistry of Detonations. I. A Simple Method for Calculating Detonation Properties of C–H–N–O Explosives. The Journal of Chemical Physics, 48(1), 23–35. Available at: [Link]
-
ResearchGate. The Detonation Properties Research on TKX‐50 in High Explosives. Available at: [Link]
-
NIST. NIST Chemistry WebBook. Available at: [Link]
- Politzer, P., & Murray, J. S. (2011). Some Perspectives on Estimating Detonation Properties of C, H, N, O Compounds.
- Politzer, P., & Murray, J. S. (2014). The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure.
-
Kamlet, M. J., & Jacobs, S. J. (1967). THE CHEMISTRY OF DETONATIONS. 1. A SIMPLE METHOD FOR CALCULATING DETONATION PROPERTIES OF C-H-N-O EXPLOSIVES. DEFENSE TECHNICAL INFORMATION CENTER. Available at: [Link]
- Keshavarz, M. H., & Pouretedal, H. (2006). Predicting heats of detonation of explosives via specified detonation products and elemental composition.
-
NIST. Carbon dioxide. In NIST Chemistry WebBook. Available at: [Link]
-
NIST. Water. In NIST Chemistry WebBook. Available at: [Link]
-
NIST. Nitrogen. In NIST Chemistry WebBook. Available at: [Link]
Sources
Application Note: Thermal Decomposition Analysis of 5,5'-Bis-1H-tetrazole Diammonium Salt
Introduction: Unveiling the Thermal Profile of a High-Nitrogen Energetic Material
5,5'-Bis-1H-tetrazole diammonium salt (BHT-DA), a high-nitrogen content energetic material, is of significant interest in the development of gas generants, propellants, and other applications where rapid, controlled energy release is paramount. The thermal stability and decomposition characteristics of BHT-DA are critical parameters that dictate its performance, safety, and reliability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art thermal analysis techniques to characterize the decomposition of BHT-DA.
The core of this guide is built upon three pillars of thermal analysis: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format. While specific experimental data for BHT-DA is not extensively published, this guide will leverage data from closely related bistetrazole salts to provide a robust framework for analysis.
The "Why": Foundational Principles of Thermal Analysis Techniques
Understanding the thermal decomposition of BHT-DA is not merely about heating a sample and observing the outcome. It is about dissecting a complex series of chemical reactions. Each technique provides a unique piece of the puzzle:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For BHT-DA, TGA reveals the temperatures at which decomposition events occur and the percentage of mass lost at each stage. This is fundamental to understanding the sequence of decomposition reactions.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on the energetics of the decomposition process, indicating whether a reaction is endothermic (absorbs heat) or exothermic (releases heat). The onset temperature of an exothermic event is a critical indicator of thermal stability.
-
Evolved Gas Analysis (EGA) by TG-MS and TG-FTIR: As BHT-DA decomposes, it releases gaseous byproducts. EGA techniques, coupled with TGA, identify these gases in real-time. TG-MS is highly sensitive and excellent for identifying simple gas molecules, while TG-FTIR is adept at identifying molecules with characteristic infrared absorption bands, including complex organic fragments.
Experimental Protocols: A Step-by-Step Guide
Safety First: Handling Energetic Materials
Working with energetic materials like BHT-DA requires stringent safety protocols. All handling and preparation should be conducted in a designated area, such as a fume hood with a blast shield. Personal protective equipment (PPE), including safety glasses, a face shield, flame-retardant lab coat, and appropriate gloves, is mandatory. Use non-sparking tools and minimize the quantity of material being handled at any given time.
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal stability and decomposition stages of BHT-DA.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
This compound (BHT-DA), finely ground powder.
-
Inert purge gas (e.g., high-purity nitrogen or argon).
-
TGA sample pans (e.g., aluminum or platinum).
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is clean and calibrated according to the manufacturer's instructions.
-
Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to ensure an inert atmosphere and efficient removal of evolved gases.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of BHT-DA into a TGA pan. A small sample size is crucial to minimize the risk of a rapid, uncontrolled decomposition and to ensure uniform heating.
-
-
TGA Method Setup:
-
Initial Temperature: 30°C.
-
Heating Rate: 10°C/min. This is a common heating rate for initial screening. Slower or faster rates can be used to study the kinetics of decomposition.
-
Final Temperature: 400°C. This should be well above the final decomposition temperature to ensure all reactions are observed.
-
Atmosphere: Nitrogen.
-
-
Data Acquisition:
-
Place the sample pan in the TGA furnace and tare the balance.
-
Start the TGA method.
-
Monitor the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of each decomposition step (the temperature at which mass loss begins).
-
Calculate the percentage mass loss for each distinct decomposition stage.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol is designed to determine the thermal transitions and energetic properties of BHT-DA.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
This compound (BHT-DA), finely ground powder.
-
Inert purge gas (e.g., high-purity nitrogen or argon).
-
DSC sample pans and lids (e.g., hermetically sealed aluminum pans).
Procedure:
-
Instrument Preparation:
-
Ensure the DSC is clean and calibrated with appropriate standards (e.g., indium).
-
Set the purge gas flow rate (typically 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 0.5-2 mg of BHT-DA into a DSC pan.
-
Hermetically seal the pan to contain any evolved gases and prevent sample loss before decomposition.
-
-
DSC Method Setup:
-
Initial Temperature: 30°C.
-
Heating Rate: 10°C/min.
-
Final Temperature: 400°C.
-
Atmosphere: Nitrogen.
-
-
Data Acquisition:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Start the DSC method.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic and exothermic peaks.
-
Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event. The onset of the main exothermic peak is a key indicator of thermal stability.
-
Protocol 3: Evolved Gas Analysis by TG-MS/FTIR
This protocol allows for the identification of the gaseous products of BHT-DA decomposition.
Instrumentation: A TGA coupled to a Mass Spectrometer (MS) and/or a Fourier-Transform Infrared Spectrometer (FTIR) via a heated transfer line.
Materials:
-
This compound (BHT-DA), finely ground powder.
-
Inert carrier gas (e.g., high-purity helium for TG-MS, nitrogen or argon for TG-FTIR).
Procedure:
-
System Preparation:
-
Calibrate the TGA, MS, and FTIR as per manufacturer guidelines.
-
Heat the transfer line to a temperature sufficient to prevent condensation of evolved gases (typically 200-250°C).
-
-
Sample and Method Setup:
-
Follow the TGA sample preparation and method setup as described in Protocol 1. Use a carrier gas compatible with the EGA detector.
-
-
Data Acquisition:
-
Start the TGA-MS/FTIR analysis.
-
The TGA will record the mass loss, while the MS and/or FTIR will continuously analyze the evolved gases.
-
-
Data Analysis:
-
Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or their infrared spectrum in FTIR) with the mass loss events from the TGA data.
-
For TG-MS, monitor for expected fragments such as m/z 17 (NH₃), m/z 28 (N₂), and other potential fragments from the tetrazole ring.
-
For TG-FTIR, look for characteristic absorption bands of expected products like ammonia and potentially nitriles or other nitrogen-containing compounds.
-
Data Presentation and Interpretation
A comprehensive thermal analysis of BHT-DA integrates the findings from TGA, DSC, and EGA.
Table 1: Illustrative Thermal Decomposition Data for this compound (BHT-DA) (Note: This data is illustrative and based on the thermal behavior of closely related bistetrazole salts due to the limited availability of published data for BHT-DA.)
| Parameter | Value | Technique | Interpretation |
| TGA Onset Temperature (Tonset) | ~210 °C | TGA | The temperature at which significant decomposition begins. |
| Major Decomposition Stage 1 | 210 - 250 °C | TGA | Corresponds to the initial breakdown of the molecule. |
| Mass Loss Stage 1 | ~20% | TGA | Likely corresponds to the loss of the two ammonium groups as ammonia (NH₃). |
| Major Decomposition Stage 2 | 250 - 300 °C | TGA | The decomposition of the bistetrazole ring structure. |
| Mass Loss Stage 2 | ~80% | TGA | The remaining mass is lost as gaseous products from the ring decomposition. |
| DSC Peak Temperature (Tpeak) | ~245 °C | DSC | The temperature of the maximum rate of the primary exothermic decomposition. |
| Enthalpy of Decomposition (ΔHd) | Highly Exothermic | DSC | Indicates a significant release of energy upon decomposition. |
| Major Evolved Gases | NH₃, N₂ | TG-MS/FTIR | Ammonia is released in the first stage, followed by nitrogen gas from the tetrazole ring collapse. |
Visualizing the Workflow
A logical workflow is essential for a comprehensive analysis.
Caption: Proposed two-step decomposition pathway of BHT-DA.
Based on the illustrative data and information from related compounds, the decomposition likely initiates with the loss of the two ammonium cations as ammonia gas. This is followed by the highly exothermic decomposition of the remaining 5,5'-bis-1H-tetrazole structure, which involves the opening of the tetrazole rings and the liberation of a large volume of nitrogen gas. [1]
Conclusion: A Framework for Understanding Thermal Stability
This application note provides a detailed framework for the comprehensive thermal analysis of this compound. By employing a multi-technique approach combining TGA, DSC, and EGA, researchers can obtain critical data on the thermal stability, decomposition kinetics, and gaseous byproducts of this energetic material. The provided protocols and illustrative data serve as a robust starting point for these investigations. It is imperative that all work is conducted with strict adherence to safety protocols for handling energetic materials. The insights gained from these analyses are essential for the safe and effective development of BHT-DA for its intended applications.
References
-
Fischer, N., Fischer, D., Klapötke, T. M., Piercey, D. G., & Stierstorfer, J. (2012). Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate. Journal of Materials Chemistry, 22(38), 20418-20422. [Link]
-
Muravyev, N. V., Pivina, T. S., & Sheremetev, A. B. (2015). Pursuing reliable thermal analysis techniques for energetic materials: decomposition kinetics and thermal stability of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50). RSC Advances, 5(100), 81992-82003. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. Retrieved from [Link]
Sources
"5,5'-Bis-1H-tetrazole diammonium salt" sensitivity testing (impact and friction)
Application Note: Mechanical Sensitivity Characterization of 5,5'-Bis-1H-tetrazole Diammonium Salt (BHT-2NH3)
Executive Summary
This application note details the protocol for assessing the impact and friction sensitivity of This compound (BHT-2NH3) . Unlike its parent acid (5,5'-bis-1H-tetrazole), which exhibits high mechanical sensitivity, the diammonium salt is a stabilized high-nitrogen fuel widely used in automotive airbag gas generants and cool-burning propellants.
Accurate sensitivity testing is critical not only for regulatory classification (UN Transport of Dangerous Goods) but also for defining safe processing parameters during milling, blending, and pelletizing. This guide provides a standardized workflow using BAM (Bundesanstalt für Materialforschung) methodologies to validate the material's "insensitive" profile.
Safety Warning & Pre-Test Prerequisites
DANGER: ENERGETIC MATERIAL. While BHT-2NH3 is relatively insensitive compared to secondary explosives like RDX, it is a high-energy fuel (approx. 81% nitrogen content) capable of rapid deflagration.
-
PPE: Conductive anti-static flooring/shoes, flame-resistant lab coat (Nomex/Kevlar), safety glasses with side shields, and a face shield for the tester.
-
Environment: All tests must be performed in a reinforced bunker or behind a polycarbonate blast shield.
-
Sample Prep: Ensure the sample is dried (moisture < 0.1%) as water content can artificially desensitize the material. Conversely, large needle-like crystals (if not milled) can exhibit anisotropic sensitivity.
Material Characterization
Before mechanical testing, the material identity and morphology must be confirmed, as crystal habit significantly influences sensitivity.
| Property | Specification | Notes |
| Chemical Name | This compound | Also known as BHT-2NH3 or ABT (Ammonium Bistetrazole). |
| CAS Number | 3021-02-1 | |
| Molecular Formula | C₂H₈N₁₀ | High nitrogen content (81.36%).[1] |
| Morphology | White crystalline powder | Needle-like crystals may show higher friction sensitivity than amorphous/spherical particles. |
| Melting Point | ~253 °C (dec.) | Decomposes without melting in some heating rates; high thermal stability. |
Experimental Protocols
Impact Sensitivity (BAM Fall Hammer)
Objective: Determine the impact energy (Joules) required to initiate decomposition (flash, smoke, or audible report) in 50% of trials (
Equipment: BAM Fall Hammer BFH-12A (or equivalent).
Protocol:
-
Preparation: Place 40 mm³ of dry BHT-2NH3 powder into the center of the confinement device (two steel cylinders with a guide ring).
-
Alignment: Ensure the sample is evenly distributed. Do not compress manually.
-
Testing Sequence (Bruceton Staircase Method):
-
Start with a 5 kg drop weight at a height of 50 cm (approx. 25 J).
-
Observation: Look/listen for reaction (flash, smoke, report, or discoloration of sample).
-
Adjustment:
-
If Reaction (+): Decrease height by logarithmic step (e.g., 0.1 log units).
-
If No Reaction (-): Increase height.
-
-
Repeat for 30 drops to statistically determine the
value.
-
-
Cleaning: Clean steel cylinders with acetone between drops. Discard cylinders showing pitting or deformation.
Expected Result:
-
BHT-2NH3: Typically > 40 J (Insensitive).
-
Comparison: The parent acid (BHT) reacts at < 5 J. The salt formation stabilizes the tetrazole ring, significantly increasing the activation energy barrier for mechanically induced decomposition.
Friction Sensitivity (BAM Friction Tester)
Objective: Determine the friction load (Newtons) required to initiate the sample.
Equipment: BAM Friction Tester FSKM-10.
Protocol:
-
Preparation: Place 10 mm³ of sample on the roughened porcelain plate (surface roughness 9-32 µm).
-
Loading: Lower the porcelain peg (10 mm diameter) onto the sample.
-
Execution: Apply a pre-determined load (weight arm) and trigger the motor to move the plate once back and forth (10 mm stroke) at a standard speed.
-
Screening:
-
Start at 360 N (maximum standard load).
-
If no reaction (smoke, flash, crackling, charring) occurs in 6 trials, the material is considered "Insensitive to Friction" according to UN standards.
-
If reaction occurs, reduce load (e.g., 240 N, 160 N, etc.) to find the threshold.
-
Expected Result:
-
BHT-2NH3: Typically > 360 N (Insensitive).[2]
-
Note: Presence of grit or glass impurities can drastically lower this value. Ensure high purity (>98%).
Data Interpretation & Classification
The following table contrasts BHT-2NH3 with common energetic benchmarks to contextualize its safety profile.
| Material | Impact Sensitivity ( | Friction Sensitivity ( | Classification |
| BHT-2NH3 | > 40 J (Often > 79 J) | > 360 N | Insensitive |
| BHT (Parent Acid) | ~4 J | < 80 N | Sensitive |
| RDX (Class 1.1) | 7.5 J | 120 N | Moderate |
| Lead Azide | 2.5 - 4 J | 0.1 - 1 N | Very Sensitive |
Process Safety Workflow (Visualized)
The following diagram illustrates the decision logic for qualifying a new batch of BHT-2NH3 for processing.
Caption: Decision tree for batch qualification. Note that crystal morphology (needles) can negatively impact friction sensitivity, requiring remediation before testing.
References
-
Onishi, A., et al. (1995). Tetrazole amine salt as air bag gas generating agent.[1][3] U.S. Patent No.[3] 5,439,251.[3] Washington, DC: U.S. Patent and Trademark Office. Link
- Key Data: Documents the high sensitivity of BHT acid vs. the insensitivity of the amine salts.
-
Lund, G. K., et al. (1999). Nonazide gas generant compositions.[1] U.S. Patent No.[3] 5,872,329.[3] Washington, DC: U.S. Patent and Trademark Office. Link
- Key Data: Cites impact sensitivity of BHT-2NH3 as "greater than 30 inches" (approx 76 cm) in drop hammer tests.
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. de Gruyter. Context: General reference for BAM testing standards and tetrazole chemistry.
-
Fujifilm Wako Chemicals. (2023). Safety Data Sheet: 5,5'-Bi-1H-tetrazole Diammonium Salt.[4][5]Link
-
Key Data: Confirms classification as Flammable Solid (Cat 1) and Self-reactive Solid (Type C).[5]
-
Sources
- 1. This compound | 3021-02-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US9045380B1 - Gas generating compositions - Google Patents [patents.google.com]
- 4. This compound | C2H8N10 | CID 14298090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Application Note: Thermal Characterization of 5,5'-Bis-1H-tetrazole Diammonium Salt
This guide details the experimental protocol for the thermal characterization of 5,5'-Bis-1H-tetrazole diammonium salt (BHT-2NH
Part 1: Executive Summary & Scientific Context
This compound (BHT-2NH
Why This Analysis Matters:
-
Energetic Safety: Determining the onset of decomposition (
) is non-negotiable for safe handling and processing.[1] -
Purity Verification: In pharmaceutical synthesis, BHT-2NH
serves as a tetrazole scaffold source; thermal analysis detects hydrated impurities or incomplete salt formation.[1] -
Kinetic Stability: Understanding the activation energy (
) of decomposition allows for shelf-life prediction under storage conditions.[1]
Part 2: Safety & Handling (Critical)
WARNING: BHT-2NH
-
Mass Limit: Never exceed 2.0 mg per sample run in standard DSC/TGA modules.
-
Shielding: Use a blast shield when preparing samples.[1]
-
Anti-Static: Ground all spatulas and pans. Electrostatic discharge (ESD) can initiate decomposition.[1]
-
PPE: Kevlar gloves, face shield, and conductive lab coat.[1]
Part 3: Experimental Setup & Methodology
Instrumentation & Configuration
To accurately capture the simultaneous mass loss (ammonia evolution) and heat flow (ring strain release), a Simultaneous Thermal Analyzer (STA) combining DSC and TGA is required.
| Component | Specification | Rationale |
| Instrument | Mettler Toledo TGA/DSC 3+ or Netzsch STA 449 | Simultaneous recording prevents data mismatch between mass loss and heat flow events.[1] |
| Sensor | HSS (High Sensitivity Sensor) | Required to detect subtle endothermic ammonia dissociation prior to the main exothermic event.[1] |
| Crucibles | Aluminum Oxide (Al | Crucial: Do NOT use sealed aluminum pans.[1] Use open or pierced-lid ceramic pans to allow gas escape and prevent sensor destruction from pressure buildup.[1] |
| Atmosphere | Nitrogen (N | Flow rate: 50 mL/min (Purge), 20 mL/min (Protective).[1] Inert gas prevents oxidative side-reactions.[1] |
| Calibration | Indium ( | Brackets the target decomposition range (200–300^\circ$C).[1] |
Experimental Workflow (DOT Visualization)
Figure 1: Step-by-step workflow for the thermal analysis of BHT-2NH
Part 4: Detailed Protocols
Protocol A: Standard Stability Screening (TGA/DSC)
Objective: Determine
-
Blank Run: Perform a baseline run with an empty Al
O crucible using the exact method to subtract buoyancy effects. -
Sample Loading: Weigh 1.0 ± 0.1 mg of BHT-2NH
directly into the crucible. Do not compress the powder (compression alters gas diffusion).[1] -
Method Segment:
-
Isotherm: 30°C for 5 minutes (stabilize balance).
-
Ramp: 30°C to 400°C at 5 K/min .
-
Gas: N
at 50 mL/min.
-
-
Acceptance Criteria: Baseline drift < 10
g.
Protocol B: Kinetic Analysis (Kissinger Method)
Objective: Calculate Activation Energy (
-
Replicates: Prepare 4 separate samples.
-
Variable Heating: Run the standard method (Protocol A) at four distinct heating rates (
): -
Data Extraction: Record the peak temperature (
) for the main decomposition exotherm for each rate. -
Calculation: Plot
vs. . The slope equals .[1]
Part 5: Data Interpretation & Expected Results
The thermal decomposition of BHT-2NH
Expected Thermal Profile:
| Feature | Temperature Range | Signal Type | Physical Event |
| Stage 1 | 180°C – 210°C | Endothermic (DSC) / Mass Loss (TGA) | Dissociation: Loss of NH |
| Stage 2 | 230°C – 280°C | Strong Exothermic | Ring Decomposition: Fragmentation of the tetrazole ring system. Release of N |
| Residue | > 400°C | Minimal (< 5%) | Formation of graphitic carbon nitrides (C |
Key Diagnostic:
-
If an endotherm is observed below 100°C , the sample is wet (hygroscopic moisture).[1]
-
If the main exotherm shifts significantly lower (<220°C), the sample may be contaminated with transition metals (catalytic decomposition).
Decomposition Pathway Visualization
Figure 2: Thermal decomposition mechanism of this compound.
References
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: this compound (CAS 3021-02-1).[1][2][3][4][5] Retrieved from [Link][1]
-
Klapötke, T. M., et al. (2016).[1][6] High performing and nitrogen-rich high energy density materials.[1][5] Ludwig-Maximilian University of Munich.[1][7] Retrieved from [Link][1]
-
PubChem. (2025).[1] Compound Summary: this compound (CID 14298090).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Sinditskii, V. P., et al. (2017).[1] Thermal decomposition behavior of bistetrazole-based salts. Royal Society of Chemistry (RSC).[1] Retrieved from [Link][1]
Sources
- 1. This compound | C2H8N10 | CID 14298090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | CAS#:3021-02-1 | Chemsrc [chemsrc.com]
- 5. This compound | 3021-02-1 | Benchchem [benchchem.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. apps.dtic.mil [apps.dtic.mil]
"5,5'-Bis-1H-tetrazole diammonium salt" use in propellants and explosives
Technical Application Note: 5,5'-Bis-1H-tetrazole Diammonium Salt (ABT) Role: Nitrogen-Rich Gas Generant, Propellant Additive, and Energetic Precursor
Abstract
This technical guide details the synthesis, physicochemical properties, and application protocols for This compound (also known as ABT , BHT·2NH₃ , or BHT-DA ). Distinguished by its high nitrogen content (>80%) and thermal stability, ABT serves as a critical "cool" gas generator in smokeless propellants and automotive airbag systems. Furthermore, it acts as the primary synthetic precursor for next-generation high-performance explosives, including TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate). This document is structured for energetic materials scientists and process chemists, focusing on scalable synthesis, safety characterization, and formulation logic.
Chemical Architecture & Mechanism
Compound Identity:
-
IUPAC Name: Diammonium 5,5'-bi(1H-tetrazol)-1-ide
-
CAS Number: 17505-25-8 (Generic for salt forms often varies; 3021-02-1 for free acid)
-
Formula:
-
Molecular Weight: 172.15 g/mol
Mechanistic Function in Energetics:
Unlike traditional nitro-based explosives (RDX, TNT) that rely on fuel-oxidizer combustion within the molecule (
-
Gas Generation: Upon thermal decomposition, the tetrazole ring opens to release massive volumes of nitrogen gas (
). This makes it an ideal gas generant where high pressure is needed without high flame temperatures (e.g., airbags, expulsion charges). -
Smokeless Signature: The absence of halogens and the high N/C ratio result in "clean" combustion products (
), eliminating the secondary smoke associated with composite propellants containing Ammonium Perchlorate (AP). -
Bio-isostere Note (Pharma Context): While ABT is an energetic salt, the 5,5'-bistetrazole scaffold is a bio-isostere for carboxylic acids in drug design (e.g., Angiotensin II receptor blockers). Researchers handling ABT for pharma screening must account for its explosive potential during scale-up.
Protocol: Copper-Catalyzed Synthesis of ABT
Objective: Synthesize high-purity Diammonium 5,5'-bistetrazole from Sodium Azide and Sodium Cyanide via a "One-Pot" oxidative coupling.
Safety Warning: This reaction generates Hydrogen Cyanide (HCN) and Hydrazoic Acid (
Materials:
-
Sodium Cyanide (
) -
Sodium Azide (
) -
Copper(II) Sulfate Pentahydrate (
) - Catalyst -
Ammonium Chloride (
)[1] -
Hydrochloric Acid (
) -
Deionized Water
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Dissolve
(0.05 eq) in warm water.
-
-
Cyclization Reaction:
-
In a jacketed glass reactor, dissolve
(2.0 eq) and (2.1 eq) in water. -
Critical Control: Adjust pH to 5.0–6.0 using dilute
. Caution: Low pH evolves . High pH stalls the reaction. -
Add the Copper solution slowly. The solution will turn dark blue (Cu-complex formation).
-
Heat to 85°C for 4 hours. The oxidative coupling forms the Disodium 5,5'-bistetrazolate (
).
-
-
Ammonium Exchange (Precipitation):
-
Cool the solution to 50°C.
-
Add solid Ammonium Chloride (
, 2.5 eq) directly to the reaction mixture. -
Stir for 2 hours. The diammonium salt (ABT) is sparingly soluble in cold water containing ammonium ions (common ion effect) and will precipitate as white/off-white crystals.
-
-
Isolation & Purification:
-
Cool to 5°C to maximize yield.
-
Filter the precipitate.
-
Wash: Wash with ice-cold water (2x) to remove residual copper salts and chlorides.
-
Recrystallization: Dissolve in boiling water (solubility increases drastically with temp) and cool slowly to grow high-density crystals.
-
Dry at 60°C under vacuum.
-
Data Visualization: Synthesis Pathway
Figure 1: Reaction flow for the synthesis of ABT via oxidative coupling of nitrile and azide.
Application in Propellants & Explosives
A. Smokeless Gas Generant (Airbags/Actuators)
ABT is preferred over Sodium Azide (
-
Formulation: ABT is mixed with an oxidizer (e.g., Potassium Nitrate,
or Copper Oxide, ) to ensure complete combustion of the hydrogen backbone. -
Performance:
-
Gas Yield: ~35 moles of gas per kg (High efficiency).
-
Combustion Temp: Lower than nitro-compounds, reducing thermal damage to airbag fabrics.
-
B. Propellant Burn Rate Modifier
In composite solid propellants (AP/HTPB), ABT acts as a coolant and burning rate modifier .
-
Mechanism: The endothermic decomposition of the ammonium salt competes with the exothermic oxidation of the binder, lowering the flame temperature (useful for "cold launch" or reducing barrel erosion in gun propellants).
-
Plateau Effect: ABT can induce a "plateau" in the burn rate vs. pressure curve, making the ballistic performance less sensitive to pressure fluctuations.
C. Precursor for TKX-50 (High Performance)
ABT is the starting material for TKX-50 , one of the most powerful and insensitive explosives currently known.
Workflow:
-
ABT
5,5'-Bistetrazole-1,1'-diolate (BTO) -
BTO
TKX-50
Analytical Characterization & Quality Control
Researchers must validate the synthesized ABT before formulation.
| Test Method | Parameter | Acceptance Criteria |
| DSC (Differential Scanning Calorimetry) | Decomposition Temp | Onset: 230°C - 240°C (Exothermic peak ~258°C) |
| Elemental Analysis | Nitrogen Content | > 80.0% (Theoretical: 81.3%) |
| FTIR Spectroscopy | Functional Groups | N-H stretch (3000-3200 cm⁻¹), Tetrazole ring breathing (~1050 cm⁻¹) |
| XRD (X-Ray Diffraction) | Crystal Structure | Matches reference pattern (Triclinic/Monoclinic depending on hydrate) |
| Hygroscopicity | Moisture Uptake | < 0.5% weight gain at 60% RH (Material must be kept dry) |
Safety & Handling Protocols
Hazard Classification:
-
UN Class: 1.4 (Explosive, minor blast hazard) or 4.1 (Flammable Solid) depending on particle size and packaging.
-
GHS: Warning.[2] Explosive; fire, blast or projection hazard.[3]
Storage Rules:
-
Segregation: Store away from strong acids (releases
gas) and strong oxidizers. -
Compatibility: Do NOT use Lead, Silver, or Mercury containers. Heavy metal salts of 5,5'-bistetrazole are primary explosives (extremely sensitive). Use conductive polyethylene (HDPE) or glass.
-
Static: Ground all equipment. ABT dust is sensitive to electrostatic discharge (ESD).
Decomposition Pathway Diagram
Figure 2: Thermal decomposition pathway of ABT leading to gas generation.
References
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (Authoritative text on tetrazole chemistry and energetic properties).
-
Hiskey, M. A., et al. (1999). "High-Nitrogen Energetic Materials." Journal of Energetic Materials, 17(4), 233-264. Link
-
Fischer, N., et al. (2012). "TKX-50: A highly energetic material with low sensitivity." Journal of Materials Chemistry, 22, 20418-20422. (Describes the use of ABT as the precursor for TKX-50). Link
-
US Patent 6,156,906. (2000). "Process for the preparation of 5,5'-bi-1H-tetrazole salt." (Detailed industrial synthesis protocol). Link
- Chabbra, J.S., et al. (2003). "Synthesis and characterization of 5,5'-Bis-1H-tetrazole." Indian Journal of Engineering and Materials Sciences, 10, 163-167. (Validation of synthesis and thermal properties).
Sources
Troubleshooting & Optimization
"5,5'-Bis-1H-tetrazole diammonium salt" issues with thermal instability
Topic: Thermal Stability & Handling of 5,5'-Bis-1H-tetrazole Diammonium Salt (BHT·2NH₃) Ticket ID: BHT-T-505 Status: Open Responder: Senior Application Scientist, Energetic Materials & Precursors
Core Directive: Immediate Safety Triage
WARNING: STOP AND READ. If you are observing unexplained exotherms below 150°C , gas evolution during storage , or discoloration (green/pink) , cease all heating immediately.
This compound (BHT[1]·2NH₃) is generally thermally stable up to ~250°C in its pure form. "Instability" below this threshold is almost invariably a symptom of catalytic contamination or de-ammoniation , not intrinsic molecular failure.
This guide treats the compound not just as a chemical intermediate, but as a metastable energetic system.[2] Follow the protocols below to diagnose and resolve thermal anomalies.
Diagnostic Framework: The "Phantom" Instability
Users often report "decomposition" when they are actually observing desolvation or equilibrium shifts . Use this logic flow to identify your specific issue.
Q1: "My DSC shows a peak at 80–100°C. Is the compound degrading?"
Diagnosis: Likely False Positive (Desolvation). BHT·2NH₃ often crystallizes as a hydrate or traps synthesis water.
-
Mechanism: The endotherm observed at <100°C is typically the loss of lattice water. This is not chemical decomposition.
-
Verification: Run TGA (Thermogravimetric Analysis).
-
If mass loss is ~10% (consistent with hydration), it is water.
-
If mass loss continues or accelerates without a plateau, check Q2 .
-
Q2: "The sample smells strongly of ammonia during drying."
Diagnosis: De-ammoniation (Salt Dissociation).
Unlike covalently bonded molecules, this is a salt. Under vacuum or heat, the equilibrium shifts:
-
The Risk: You are converting the stable diammonium salt into the mono-ammonium salt or the free acid (5,5'-bistetrazole). The free acid is significantly more acidic and can be more sensitive to mechanical stimuli.
-
Solution: Do not dry under high vacuum at elevated temperatures (>60°C). Use a desiccator with a weak ammonia atmosphere or mild heat (40-50°C) at ambient pressure.
Q3: "The decomposition temperature (
) is significantly below 250°C (e.g., 180°C)."
Diagnosis: Trace Metal Catalysis. The synthesis of bis-tetrazoles often employs copper or zinc salts as catalysts for the cyclization of dicyan/azide.
-
Causality: Transition metals (Cu, Fe, Ni) coordinate with the tetrazole nitrogen, lowering the activation energy for ring fission. Even ppm levels of Copper(II) can drop
by >50°C. -
Visual Cue: Pure BHT·2NH₃ is white.
-
Green/Blue tint: Copper contamination.
-
Pink/Red tint: Iron contamination.
-
Visualizing the Instability Pathways
The following diagram maps the thermal stress pathways. Note that Path A is reversible and manageable, while Path B (Catalytic) and Path C (Intrinsic) lead to irreversible failure.
Figure 1: Thermal decomposition and equilibrium pathways for Diammonium 5,5'-bistetrazole. Note the catalytic shortcut provided by metal impurities.
Troubleshooting & Remediation Protocols
Protocol A: Safe Purification (Removal of Metal Catalysts)
If your
-
Dissolution: Dissolve 10g of crude BHT·2NH₃ in 50 mL of deionized water (60°C).
-
Chelation: Add EDTA (disodium salt) (0.1 eq) to sequester metal ions. Stir for 30 mins.
-
Filtration: Filter hot to remove insoluble hydroxides/oxides.
-
Crystallization: Allow to cool slowly to 4°C. The BHT·2NH₃ will crystallize, leaving the metal-EDTA complexes in the supernatant.
-
Wash: Wash crystals with ice-cold ethanol (to remove surface mother liquor).
Protocol B: Thermal Validation (The "Is it Safe?" Test)
Before scaling up any reaction involving this salt, perform this self-validating check.
| Parameter | Method | Acceptance Criteria | Action if Failed |
| Purity | HPLC / Elemental | >98.5% | Recrystallize (Protocol A). |
| Metals | ICP-MS / Colorimetry | Cu < 10 ppm, Fe < 20 ppm | CRITICAL FAILURE. Do not heat. Reprocess. |
| Volatiles | TGA (10°C/min) | <1% mass loss below 150°C | Dry at 50°C (No Vacuum). |
| Onset | DSC (5°C/min) | Exotherm onset > 230°C | If <200°C, check for metals or acidity. |
Synthesis & Handling Logic Flow
Use this decision tree to determine the safety of your current batch.
Figure 2: Decision logic for validating batch safety prior to high-temperature applications.
References
-
Fischer, N., et al. (2012). "Nitrogen-Rich Salts of 1H,1'H-5,5'-Bitetrazole-1,1'-diol: Energetic Materials with High Thermal Stability." European Journal of Inorganic Chemistry.
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard text for tetrazole decomposition mechanisms).
-
BenchChem. (2025). "this compound Properties and Synthesis."
-
Muravyev, N. V., et al. (2016). "Pursuing reliable thermal analysis techniques for energetic materials: decomposition kinetics and thermal stability of TKX-50 and intermediates." Physical Chemistry Chemical Physics.
-
LookChem. (2025). "Safety and Handling of this compound."
(Note: While some references discuss the diolate/TKX-50, the mechanistic insights regarding ammonia loss and ring fission are directly applicable to the non-oxide diammonium salt).
Sources
Technical Support: Safe Disposal & Waste Management of 5,5'-Bis-1H-tetrazole Diammonium Salt
Executive Summary & Hazard Identification
Warning: 5,5'-Bis-1H-tetrazole diammonium salt is an energetic material .[1][2] While often classified as a Flammable Solid (Category 1) or Self-Reactive Substance (Type C) for transport, it possesses explosive properties.[2] It is a precursor to TKX-50 and other high-performance explosives.[1][2]
Critical Safety Directive:
-
Do NOT dispose of this material in standard trash or chemical waste streams without pretreatment.[1][2]
-
Do NOT allow the material to dry out in ungrounded containers (electrostatic discharge risk).[2]
-
Do NOT pour aqueous solutions down the drain.[1][2] Tetrazoles can complex with metal piping (copper, lead, iron) to form highly sensitive primary explosives (similar to azides).
Physical & Chemical Properties (Waste Context)
| Property | Value | Implication for Disposal |
| Solubility (Water) | ~12 g/L (20°C) | Soluble enough to create hazardous liquid waste; not soluble enough to easily wash away large spills.[1][2] |
| Thermal Stability | Dec. >190°C | Do NOT autoclave. High heat triggers rapid decomposition/explosion.[1][2] |
| pH Sensitivity | Amphoteric backbone | Strong acid precipitates the free acid (BHT), which is less soluble and remains energetic. |
| Incompatibility | Strong Oxidizers, Heavy Metals | Contact with Ag, Cu, Hg forms shock-sensitive salts.[2] |
Waste Classification & Decision Matrix
Before initiating any disposal procedure, quantify the waste and determine its state. Use the following decision matrix to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate disposal protocol based on waste state and quantity.[1][2]
Disposal Protocols
Protocol A: Bulk Solid Waste (>500 mg)
Scope: Pure compound, failed reaction solids, or old stock.[1][2] Method: Desensitization & Professional Incineration.[1][2]
Why: Lab-scale chemical destruction of gram-quantities of energetics generates excessive heat and gas (
-
Desensitization:
-
Packaging:
-
Labeling:
-
Storage:
Protocol B: Chemical Destruction (Trace Residues & Glassware)
Scope: Cleaning spatulas, flasks, and destroying <500 mg of material. Method: Oxidative Degradation (Fenton-like Chemistry).[1][2]
Mechanism: The tetrazole ring is highly stable but can be cleaved by hydroxyl radicals (
Reagents:
-
Ferrous Sulfate (
) or Ferric Chloride ( ) solution (catalyst).[2] -
Hydrogen Peroxide (
), 30% (oxidizer).[2] -
Dilute Sulfuric Acid (
).[1][2]
Step-by-Step:
-
Dissolution: Rinse glassware with water to dissolve all salt.[1][2] Collect rinses in a beaker.
-
Acidification: Adjust pH to ~3-4 using dilute
. -
Catalyst Addition: Add
(approx. 0.1 eq relative to estimated tetrazole).[1][2] -
Oxidation (The "Kill" Step):
-
Verification: Allow to stir overnight. Test for excess peroxide using starch-iodide paper.[1][2]
-
Final Disposal: Neutralize the solution with NaOH. The resulting aqueous waste is now non-energetic and can be disposed of as standard aqueous chemical waste (check local regulations regarding heavy metals if Fe was used).
Protocol C: Aqueous Waste (Mother Liquors)
Scope: Filtrates from synthesis or recrystallization.[1][2] Method: Adsorption.[1][2]
Why: Aqueous solutions may contain dissolved energetic salts.[1][2] Evaporating them concentrates the explosive, creating a high-risk scenario.[2]
-
Material Selection: Use sawdust, diatomaceous earth, or vermiculite.[2]
-
Absorption: Pour the aqueous waste onto the absorbent material in a wide-mouth plastic container until no free liquid remains.[1][2]
-
Disposal: Seal the container and label as "Solid Waste Contaminated with Energetics."
-
Route: Send for incineration via hazardous waste contractor.[1][2]
Troubleshooting & FAQ
Q: Can I just precipitate the salt with acid and throw away the solid? A: NO. Adding acid converts the diammonium salt to 5,5'-bis-1H-tetrazole (the free acid).[1][2] This compound is also an energetic material.[2] Precipitating it creates a solid explosive hazard that is harder to redissolve.[1][2] Always treat the solution as a whole.
Q: I spilled the powder on the bench. How do I clean it? A:
-
Wet the spill immediately with a water/ethanol mist.[2]
-
Place the paper towel in a plastic bag, wet it further, and dispose of it as hazardous waste (Protocol C).
-
Wash the surface with a 10% Sodium Hypochlorite (bleach) solution to oxidize traces (avoid mixing bleach with ammonia-containing cleaners).[1][2]
Q: The waste container is bulging. What should I do?
A: Evacuate the area immediately. Bulging indicates gas generation (
-
Do not open.
-
Contact your institution's EHS (Environmental Health & Safety) or emergency services (bomb squad) if the pressure is significant.[2]
-
Cause: Likely contamination with an oxidizer or metal catalyst in the waste bottle.[1][2]
Q: Can I use metal spatulas? A: It is strongly recommended to use conductive plastic or wooden spatulas.[1][2] If you must use metal, use Stainless Steel (316L).[2] Avoid Copper, Brass, Lead, or Zinc tools entirely, as they form highly sensitive tetrazolates.
References
-
PubChem. (n.d.).[1][2][3] this compound (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link]
-
Klapötke, T. M. (2011).[2] Chemistry of High-Energy Materials.[1][2] De Gruyter.[1][2] (Standard text regarding the sensitivity and handling of nitrogen-rich energetics).
-
U.S. EPA. (n.d.).[1][2] Management of Energetic Materials and Wastes.[2][4][5][6] Environmental Protection Agency.[1][2] Retrieved February 7, 2026, from [Link]
-
Fischer, N., et al. (2012).[2] "TKX-50: The Synthesis and Properties of a New High Explosive." Journal of Materials Chemistry, 22, 20418-20422.[2] (Describes the precursor relationship and stability of the diammonium salt).
Sources
"5,5'-Bis-1H-tetrazole diammonium salt" purification from starting materials
Here is the technical support guide for the purification of 5,5'-Bis-1H-tetrazole diammonium salt (ABHT) . This guide is structured to meet the rigor of pharmaceutical development while addressing the specific safety constraints of energetic materials.
Executive Summary & Process Logic
The Challenge: The synthesis of this compound (ABHT) typically utilizes the reaction of dichloroglyoxime with sodium azide or the cycloaddition of dicyan.[1] These routes introduce specific impurities: unreacted azides (shock hazard) , sodium ions (ash content) , and colored organic byproducts .
The Solution: Purification relies on the distinct solubility profile of the diammonium salt compared to its free acid and sodium counterparts.
-
ABHT (Product): Sparingly soluble in cold water (~12 g/L), highly soluble in boiling water.
-
Na-Salts (Impurity): Highly soluble in water (remain in mother liquor).
-
Heavy Metals (Cu/Fe): Insoluble in basic media (precipitate as hydroxides).
Master Purification Workflow
The following diagram illustrates the decision matrix for selecting the correct purification route based on your starting material's purity.
Figure 1: Decision matrix for ABHT purification. Route A is for minor polishing; Route B is for removing metal ions and structural isomers.
Critical Purification Protocols
Route A: Aqueous Recrystallization (Standard)
Use Case: Removing minor surface impurities and unreacted azides from crude ABHT synthesized via the Glyoxal/NH4Cl route.
Physicochemical Basis: ABHT exhibits a steep solubility curve. At 100°C, solubility exceeds 100 g/L; at 20°C, it drops to ~12 g/L. This allows for high recovery yields (~85%) while excluding highly soluble impurities like NaCl and NaN3 in the supernatant.
Protocol:
-
Dissolution: Suspend 10.0 g of crude ABHT in 60 mL of deionized water .
-
Heating: Heat to boiling (100°C) with vigorous stirring until the solution is clear.
-
Checkpoint: If the solution remains cloudy/yellow at boiling, add 0.5 g activated charcoal, stir for 5 mins, and hot-filter (requires pre-heated funnel to prevent premature crystallization).
-
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps impurities in the crystal lattice.
-
Final Chill: Once at room temperature, place in a refrigerator (4°C) for 1 hour to maximize yield.
-
Filtration: Filter vacuum. Wash the filter cake with 2 × 10 mL of ice-cold water followed by 1 × 10 mL of cold ethanol (to facilitate drying).
-
Drying: Dry at 50°C under vacuum. Warning: Do not exceed 80°C; thermal decomposition begins >200°C, but surface oxidation can occur earlier.
Route B: Acid-Base Swing (Deep Purification)
Use Case: High sodium content (Ash > 0.5%), presence of copper (if using Cu-catalyzed route), or colored organic contaminants.
Protocol:
-
Solubilization (Alkaline): Dissolve crude material in 2M NaOH.
-
Mechanism:[2] Converts ABHT to the highly soluble Disodium 5,5'-bistetrazolate (Na2BT). Copper/Iron impurities will precipitate as hydroxides/oxides.
-
-
Filtration: Filter off any insoluble metal precipitates.
-
Acidification: Slowly add 37% HCl to the filtrate until pH < 1.
-
Observation: A heavy white precipitate forms. This is 5,5'-Bis-1H-tetrazole (Free Acid) .
-
Note: The free acid is much less soluble than the salt in acidic media.
-
-
Isolation of Intermediate: Filter the Free Acid. Wash with 2M HCl to remove trapped Na+.
-
Re-formation: Suspend the wet Free Acid cake in minimal water. Add 25% Ammonia solution dropwise until pH is neutral (pH 7.0–7.5). The solid will dissolve and then reprecipitate as the pure Diammonium salt upon cooling.
Data & Specifications
Table 1: Physicochemical Properties of ABHT
| Parameter | Specification | Note |
| Appearance | White crystalline solid | Yellow/Brown indicates organic byproducts |
| Molecular Weight | 172.15 g/mol | Formula: C₂H₈N₁₀ |
| Nitrogen Content | ~81.4% | High N-content dictates energetic performance |
| Solubility (20°C) | ~12.1 g/L (Water) | Sparingly soluble |
| Solubility (100°C) | >100 g/L (Water) | Highly soluble |
| Decomposition Temp | ~265°C | DSC onset |
| Impact Sensitivity | >20 J | Less sensitive than TKX-50, but handle with care |
Troubleshooting Guide (FAQ)
Issue 1: Product is Yellow or Brown
Cause: Polymerization of glyoxal byproducts or oxidation of phenolic impurities. Fix:
-
Charcoal Treatment: During the boiling phase of recrystallization, add 5 wt% activated carbon. Stir for 10 minutes.
-
Critical Step: You must perform a hot filtration (using a heated funnel or jacketed filter) to remove the charcoal. If the solution cools during filtration, the product will crystallize in the charcoal, leading to massive yield loss.
Issue 2: Low Yield (<50%)
Cause:
-
pH Drift: ABHT is an amphoteric salt. If the pH is too low (<4), the free acid forms (lower solubility but wrong product). If pH is too high (>9), ammonia is lost, and solubility increases.
-
Washing Loss: The product is slightly soluble in water (1.2 g/100mL). Excessive washing washes away the product. Fix:
-
Ensure the crystallization solution is pH 6.5–7.5.
-
Use Ice-Cold water for washing.
-
Use Ethanol for the final wash (ABHT is virtually insoluble in ethanol).
Issue 3: High Ash Content (Sodium Contamination)
Cause: Incomplete removal of NaCl from the synthesis step (NaN3 + NH4Cl reaction). Fix:
-
Perform Route B (Acid-Base Swing) . Simple recrystallization is often insufficient to break the ionic inclusion of sodium in the crystal lattice if the concentration is high.
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic flow for common ABHT purification failures.
Safety & Waste Management
WARNING: ENERGETIC MATERIAL While ABHT is an intermediate, it is a high-nitrogen energetic salt.
-
Azide Hazard: The starting material (Sodium Azide) is acutely toxic and reacts with copper/lead plumbing to form explosive heavy metal azides.
-
Validation: Test waste streams with FeCl3 (red color indicates azide) or AgNO3 (white precipitate).
-
Quenching: Quench all mother liquors with Sodium Nitrite (NaNO2) + Sulfuric Acid in a controlled fume hood to convert residual azide to N2 gas before disposal.
-
-
Explosion Hazard: Do not grind dry ABHT crystals in a mortar and pestle. Although less sensitive than TKX-50, it can detonate under high friction.
-
Metal Contact: Avoid using metal spatulas or reaction vessels (steel is okay; avoid copper/brass/lead) during the acid phase to prevent formation of sensitive metal tetrazolates.
References
-
Synthesis & Properties of TKX-50 Precursors: Fischer, N., et al. (2012). TKX-50: A highly energetic material with ionic molecular crystal structure. Journal of Materials Chemistry.
-
Solubility & Recrystallization Data: BenchChem. This compound - Purification Strategies.
-
Patent on Industrial Preparation (Route B Context): Hiskey, M. A., et al. Process for the preparation of 5,5'-bi-1H-tetrazole diammonium salt. US Patent 6,156,906.
-
Safety Data & Energetic Properties: Klapötke, T. M. (2016).[3] Chemistry of High-Energy Materials. De Gruyter. (Context on Tetrazole sensitivity).
Sources
"5,5'-Bis-1H-tetrazole diammonium salt" minimizing side reactions during synthesis
Executive Summary
You are likely synthesizing 5,5'-Bis-1H-tetrazole diammonium salt (ABHT) as a critical intermediate for high-performance energetic materials like TKX-50 (dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate).[1]
The synthesis of ABHT typically relies on the [3+2] cycloaddition of dicyan (or cyanogen) with azide sources. While thermodynamically favorable, this pathway is plagued by three primary side-reaction vectors: nitrile hydrolysis (forming oxamide), incomplete cyclization (forming monotetrazoles), and metal catalyst inclusion .
This guide provides a self-validating protocol designed to suppress these side reactions, followed by a troubleshooting matrix for specific failure modes.
Part 1: The Reference Protocol (The "Happy Path")
Based on the optimized "One-Pot" Aqueous Method (Modified Friederich/Sharpless Protocol).
Principle: By introducing ammonium chloride (
Reagents & Stoichiometry
| Component | Role | Molar Eq. | Critical Purity Note |
| Dicyan / Cyanogen | Carbon Backbone | 1.0 | Must be free of chlorine to prevent chloramine formation.[1] |
| Sodium Azide ( | Nitrogen Source | 2.05 | Slight excess ensures full conversion of nitrile groups.[1] |
| Ammonium Chloride | Precipitant/Buffer | 2.20 | Buffers pH to ~8-9, preventing |
| Lewis Acid Catalyst | 0.05 | Zinc is preferred for easier removal; Copper requires sulfide treatment.[1] | |
| Water | Solvent | - | Use deionized water to prevent Ca/Mg salt precipitation.[1] |
Step-by-Step Workflow
-
Buffer Preparation: Dissolve
, , and Catalyst in water at .-
Why: Low temperature prevents premature azide decomposition before the nitrile source is added.
-
-
Controlled Addition: Bubble Dicyan gas (or add liquid precursor) slowly while maintaining
.-
Control Point: pH must remain 8.0–9.5 . If pH < 7, toxic hydrazoic acid (
) evolves.[1] If pH > 11, nitrile hydrolysis to amide dominates.
-
-
Cyclization (The Heating Phase): Slowly ramp temperature to 80°C over 2 hours and hold for 4 hours.
-
Crystallization: Cool slowly to 5°C . ABHT is sparingly soluble in cold water and will precipitate as white needles.
-
Purification (The Wash): Filter and wash with ice-cold dilute HCl (0.1M) followed by cold water.
-
Why: The acid wash breaks coordination bonds between the tetrazole ring and residual metal catalyst (Zn/Cu).
-
Part 2: Visualization of Logic & Workflow
Figure 1: Synthesis & Impurity Rejection Workflow
Caption: Figure 1.[1][7] Optimized workflow for ABHT synthesis emphasizing the critical pH control node to diverge from hydrolysis and gas evolution pathways.
Part 3: Troubleshooting & Minimizing Side Reactions
Issue 1: Presence of Monotetrazole (Incomplete Reaction)
Symptom: Lower melting point, inconsistent elemental analysis (High C%, Low N%).
-
Root Cause: Steric hindrance or catalyst deactivation prevented the second nitrile group from cyclizing.[1]
-
Corrective Action:
-
Increase Catalyst Load: Shift from 2 mol% to 5 mol% Zn/Cu.
-
Extend Reflux: The second cyclization is kinetically slower than the first. Increase hold time at 80°C by 2 hours.
-
Phase Transfer: If using a biphasic system (rare for ABHT but common for derivatives), add a Phase Transfer Catalyst (PTC) like TBAB to improve azide solubility in the organic phase.
-
Issue 2: Metal Contamination (Green/Blue tint or High Ash Content)
Symptom: Product is not pure white; residue remains after combustion.[1]
-
Root Cause: Tetrazoles are excellent ligands.[1] They form stable complexes with Cu(II) and Zn(II), trapping the catalyst in the crystal lattice.
-
Corrective Action:
-
The sulfide Crash: If using Copper, dissolve the crude product in hot water and add a few drops of Ammonium Sulfide
. This precipitates highly insoluble CuS (black), which can be filtered off before recrystallizing ABHT. -
Chelation Wash: Wash the crude crystals with 10 mM EDTA solution before the final water wash.[1]
-
Issue 3: Oxamide Formation (Hydrolysis)
Symptom: Insoluble white powder that does not dissolve in hot water during recrystallization.[1]
-
Root Cause: Competition between Azide (
) and Hydroxide ( ) for the nitrile carbon.[1] High pH (>10) favors hydroxide attack. -
Corrective Action:
-
Buffer Strictness: Ensure
is added before the reaction heats up. The buffer system naturally caps the pH around 9.2. -
Water Removal: If possible, reduce water volume and use a co-solvent (like glycol) to reduce the activity of water, though this lowers the "green" score of the synthesis.
-
Part 4: FAQ - Researcher to Researcher
Q: Why use Zinc over Copper? The literature often cites Copper Sulfate. A: While Copper is a slightly faster catalyst, it forms a square-planar complex with the tetrazole rings that is notoriously difficult to break. Zinc complexes are more labile. Furthermore, Zinc residues are less detrimental to the sensitivity profile of subsequent energetic materials (like TKX-50) than Copper, which can sensitize the material to friction.
Q: Can I use Ammonium Azide directly to skip the salt exchange?
A: Do not do this. Ammonium azide is volatile and shock-sensitive.[1] Generating it in situ via the
Q: My yield is stuck at 60%. How do I push it to >90%? A: The loss is likely in the mother liquor. ABHT has significant solubility in water at room temperature.[1]
-
Recycle Mother Liquor: The filtrate contains active catalyst and unreacted azide.[1] Recycle 50% of the mother liquor into the next batch.
-
Salting Out: Add excess NaCl to the cold mother liquor to force further precipitation of ABHT via the common ion effect (though this introduces Na+ impurities, requiring a second recrystallization).
Part 5: References & Authority
-
Friederich, W. (1956).[1] Process for the production of tetrazoles. German Patent DE952811.[8] (The foundational patent for metal-catalyzed tetrazole synthesis).[1]
-
Demko, Z. P., & Sharpless, K. B. (2001).[9][10] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water". Journal of Organic Chemistry, 66(24), 7945–7950. Link (Establishes the Zinc-catalyzed aqueous route as the "Click Chemistry" standard).[1]
-
Hyodo, M., et al. (2000).[1] Method for preparing 5,5'-bi-1H-tetrazole salt. European Patent EP1035118A1.[1][8] Link (Describes the specific "one-pot" industrial synthesis of the diammonium salt using dicyan and ammonium chloride).
-
Klapötke, T. M., et al. (2016).[6] "TKX-50: A highly powerful, thermally stable, insensitive high explosive."[1] Journal of Materials Chemistry A. (Contextualizes ABHT as the precursor for TKX-50).
Sources
- 1. This compound | C2H8N10 | CID 14298090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Haber process - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. mdpi.com [mdpi.com]
- 8. EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Validation & Comparative
Technical Comparison Guide: 5,5'-Bis-1H-tetrazole Diammonium Salt vs. Sodium Azide in Gas Generators
Executive Summary: The "Green" Shift in Energetics
For over three decades, Sodium Azide (
The industry has progressively pivoted toward high-nitrogen heterocyclic compounds. Among these, 5,5'-Bis-1H-tetrazole diammonium salt (BHT-2NH
Physicochemical & Performance Comparison
The following data contrasts the legacy standard (
Table 1: Critical Performance Metrics
| Feature | Sodium Azide ( | BHT-2NH |
| Molecular Formula | ||
| Nitrogen Content | 64.6% | 81.4% |
| Gas Yield (Theoretical) | ~0.52 L/g ( | ~0.85 - 0.90 L/g ( |
| Decomposition Temp ( | ~275°C (Rapid onset) | ~230°C - 260°C (Stepwise) |
| Toxicity ( | 27 mg/kg (Highly Toxic) | > 2000 mg/kg (Low Toxicity) |
| Combustion Residue | Metallic Na (Requires scavengers like | Minimal solid residue (Smokeless) |
| Friction Sensitivity | Moderate | Low (Insensitive) |
| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic (Requires coating/binders) |
Key Insight: Gas Efficiency
Sodium azide requires the addition of heavy metal oxides (e.g.,
Decomposition Mechanics & Pathways[1]
Understanding the decomposition pathway is vital for formulation.
Figure 1: Decomposition Pathways Comparison[1][2]
Caption: Comparative decomposition logic. Note the requirement for slag formation in the Azide system versus the gas-phase dominance of the BHT system.
Experimental Validation Protocols
As a Senior Scientist, you must validate the purity and performance of the BHT-2NH
Protocol A: Synthesis of High-Purity BHT-2NH
Rationale: While industrial patents use in-situ dicyan formation, a safer laboratory method involves the neutralization of 5,5'-bis-1H-tetrazole (BHT) free acid.
Materials:
-
5,5'-Bis-1H-tetrazole (BHT) free acid (98%+ purity).
-
Ammonium Hydroxide (
), 25% aqueous solution. -
Ethanol (Anti-solvent).
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of BHT free acid in 50 mL of deionized water at 50°C.
-
Neutralization: Dropwise add
while monitoring pH. Stop when pH reaches 7.5–8.0. The suspension will clear as the salt forms.-
Control Point: If the solution remains cloudy at pH 8, filter to remove insoluble impurities before crystallization.
-
-
Crystallization: Cool the solution to 5°C. Slowly add 50 mL of cold Ethanol to force precipitation of the diammonium salt.
-
Isolation: Vacuum filter the white precipitate. Wash twice with cold ethanol.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
-
Validation: Yield should be >90%.[1] Melting point check: Material should decompose without melting >230°C.
-
Protocol B: Thermal Stability Profiling (DSC/TGA)
Rationale: Energetic materials must be characterized for their "onset temperature" to ensure they do not auto-ignite during processing.
Workflow:
-
Instrument: Simultaneous DSC-TGA (e.g., TA Instruments SDT 650).
-
Sample: 2–3 mg of dried BHT-2NH
in an alumina crucible (open). -
Ramp: Heat from 30°C to 400°C at 5°C/min under Nitrogen flow (50 mL/min).
-
Expectation:
-
Endotherm (Minor): ~180-200°C (Possible loss of lattice ammonia if salt is unstable).
-
Exotherm (Major): Sharp peak at 235°C ± 5°C (Decomposition).
-
Mass Loss: TGA should show >95% mass loss by 300°C (verifying "smokeless" property).
-
Figure 2: Experimental Validation Workflow
Caption: Step-by-step workflow from raw synthesis to ballistic characterization.
Safety & Handling
While BHT-2NH
-
Toxicity: Unlike
, which inhibits cytochrome c oxidase (causing cellular suffocation), BHT-2NH hydrolyzes to ammonia and the tetrazole ring, which are biologically manageable in trace amounts. -
Sensitivity:
-
Impact: > 30 J (Insensitive).
-
Friction: > 360 N (Insensitive).
-
Note: Always handle with ESD (Electrostatic Discharge) precautions, as fine powders can be statically sensitive.
-
Conclusion
For modern gas generator applications requiring high gas output and environmental compliance, This compound is the superior candidate. While it requires more sophisticated formulation (binders/oxidizers) to match the burn rate of azide, it eliminates the toxicity and disposal hazards associated with sodium azide.
References
-
Japan Explosives Society. (2007). Study on the combustion of 5,5'-azobis-tetrazole aminoguanidine / strontium nitrate as a gas generating agent. Science and Technology of Energetic Materials.[2] Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Crystal structure transformation and step-by-step thermal decomposition behavior of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate. RSC Advances. Retrieved from [Link]
- Google Patents. (2000). Process for the preparation of highly pure 5,5'-bi-1H tetrazolediammonium salts (EP1162198A1).
-
ResearchGate. (2012). 5,5′-Azoxytetrazolates - A new nitrogen-rich dianion and its comparison to 5,5′-azotetrazolate. Dalton Transactions.[3] Retrieved from [Link]
Sources
"5,5'-Bis-1H-tetrazole diammonium salt" peer-reviewed studies on performance
This guide provides a technical analysis of 5,5'-Bis-1H-tetrazole diammonium salt (commonly abbreviated as ABT-2NH₄ or BHT·2NH₃ ).
This compound represents a critical pivot point in energetic materials science: it serves as both a high-nitrogen gas generant (for propellants/airbags) and the primary precursor to the high-performance explosive TKX-50 .
Comparative Performance, Synthesis, and Energetic Characterization
Executive Summary & Chemical Identity[1]
This compound is a high-nitrogen (81.4% N) ionic compound. Unlike traditional nitro-explosives (TNT, RDX) that rely on fuel-oxidizer combustion, ABT-2NH₄ derives its energy from the high heat of formation inherent in the tetrazole ring strain and the rapid release of nitrogen gas (
It is distinct from its oxidized derivative, TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate).[1] While TKX-50 is designed for maximum detonation velocity, ABT-2NH₄ is engineered for thermal stability, gas output, and synthesis safety .
| Feature | Specification |
| IUPAC Name | Diammonium 5,5'-bis-1H-tetrazolate |
| CAS Number | 3021-02-1 |
| Formula | |
| Molar Mass | 172.15 g/mol |
| Nitrogen Content | 81.36% (Theoretical) |
| Primary Application | Gas generant (Airbags), Propellant additive, Precursor to TKX-50 |
Performance Comparison: ABT-2NH₄ vs. Alternatives
The following analysis compares ABT-2NH₄ against the industry standard RDX (Hexogen) and its own high-performance derivative, TKX-50 .
Energetic Properties Table[3][4][5]
| Metric | ABT-2NH₄ (Subject) | TKX-50 (Derivative) | RDX (Standard) |
| Role | Gas Generant / Precursor | High Explosive | High Explosive |
| Density ( | 1.55 – 1.60 g/cm³ | 1.918 g/cm³ | 1.82 g/cm³ |
| Detonation Velocity ( | ~7,800 m/s (Calc.) | 9,698 m/s | 8,750 m/s |
| Detonation Pressure ( | ~24 GPa | 42.4 GPa | 34.7 GPa |
| Decomposition Temp ( | 220–230 °C | 221 °C | 204 °C |
| Impact Sensitivity ( | > 40 J (Insensitive) | 20 J | 7.5 J |
| Gas Yield | Very High | High | Moderate |
Performance Analysis
-
Gas Generation (The Core Advantage): ABT-2NH₄ excels in gas yield per gram due to its lack of oxygenated nitro groups. Upon decomposition, it releases massive volumes of
, making it superior to RDX for airbag inflation and smokeless propellants. -
Brisance (Shattering Power): ABT-2NH₄ lacks the density and oxygen balance to compete with RDX or TKX-50 in metal-accelerating applications. It is a "pushing" explosive (propellant) rather than a "shattering" one.
-
Stability: The ammonium salt is significantly less sensitive to impact and friction than RDX, classifying it as a "Green" energetic material suitable for transport with lower hazard classifications.
Decomposition Pathway Visualization
The following diagram illustrates the divergence in application based on chemical structure.
Caption: Divergent energetic pathways. ABT-2NH₄ favors gas generation (deflagration), while its derivative TKX-50 favors detonation.
Experimental Protocol: Synthesis & Characterization
Safety Warning: Energetic materials synthesis poses explosion risks. All procedures must be conducted behind blast shields by trained personnel.
Synthesis Workflow (The "One-Pot" Glyoxime Method)
This protocol avoids the isolation of highly sensitive intermediates (like diazidoglyoxime) by processing them in solution.
Reagents:
-
Glyoxime (
) -
Dichloroglyoxime (generated in situ or pre-synthesized)
-
Sodium Azide (
) -
Ammonium Chloride (
) -
Solvent: Ethanol/Water or DMF
Step-by-Step Protocol:
-
Chlorination: Suspend glyoxime in ethanol at 0-5°C. Bubble Chlorine gas (
) through the mixture to generate dichloroglyoxime. Monitor temperature strictly <10°C. -
Azidation: Slowly add Sodium Azide (
) to the dichloroglyoxime solution. This forms the transient diazidoglyoxime intermediate.-
Critical Control Point: Maintain pH between 4-5 to prevent premature cyclization or decomposition.
-
-
Cyclization: Heat the solution to reflux (approx. 70-80°C) for 4-6 hours. The diazido intermediate cyclizes to form the 5,5'-bis-1H-tetrazole dianion.
-
Salt Formation:
-
Cool the mixture to room temperature.
-
Add a saturated solution of Ammonium Chloride (
). -
The ABT-2NH₄ will precipitate as a white crystalline solid due to the common ion effect and lower solubility compared to the sodium salt.
-
-
Purification: Filter the precipitate and wash with cold ethanol to remove chloride byproducts. Recrystallize from hot water.
Synthesis Logic Diagram
Caption: Synthesis pathway highlighting the critical cyclization step where the high-energy tetrazole backbone is formed.
Quality Control & Validation
To ensure the product is the target diammonium salt and not a degradation product, use the following validation checks.
FTIR Spectroscopy Markers
-
N-H Stretch: Strong broad bands at 3000–3200 cm⁻¹ (Ammonium cation).
-
Tetrazole Ring: Characteristic skeletal vibrations at 1400–1500 cm⁻¹ and 1000–1100 cm⁻¹.
-
Absence of Azide: Ensure no peak at ~2130 cm⁻¹ (indicates complete consumption of
).
Thermal Analysis (DSC/TGA)
-
Protocol: Heat 2-3 mg sample at 5°C/min under Nitrogen flow.
-
Expected Result:
-
Endotherm (Dehydration/Phase Change): Minimal if dry.
-
Exotherm (Decomposition): Sharp onset typically between 220°C and 235°C .
-
Note: If decomposition occurs <200°C, the product may be contaminated with acidic byproducts or unreacted intermediates.
-
References
-
Klapötke, T. M., et al. (2016).[1][2] TKX-50: The New Super-Explosive? Synthesis and Characterization. Ludwig-Maximilians-Universität München.[2][3]
-
Chavez, D. E., et al. (2015). High-Nitrogen Materials for Gas Generators. Los Alamos National Laboratory.
-
Fischer, D., et al. (2015). Synthesis and Reactivity of 5,5'-Bistetrazole Derivatives. Chemistry - A European Journal.
-
Sabatini, J. J. (2016).[2] Green Energetics: The Search for RDX Replacements. U.S. Army Research Laboratory.
-
BenchChem. (2025). This compound Product Data.
-
PubChem. (2025).[4] Compound Summary: this compound (CID 14298090).[4] National Library of Medicine.
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. 1,1'-Nitramino-5,5'-bitetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Pressure Stability of Energetic Crystal of Dihydroxylammonium 5,5'-Bistetrazole-1,1'-diolate: Raman Spectroscopy and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C2H8N10 | CID 14298090 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5,5'-Bis-1H-tetrazole Diammonium Salt for Researchers and Drug Development Professionals
Foreword
5,5'-Bis-1H-tetrazole diammonium salt (BHT-2NH₄) is a high-nitrogen content material of significant interest in the development of high-energy-density materials (HEDMs). Its appeal lies in its remarkable nitrogen content (approximately 81.36% by weight), which upon decomposition releases a substantial amount of energy, primarily forming the environmentally benign dinitrogen (N₂) gas. This characteristic positions BHT-2NH₄ as a "green" energetic material and a valuable precursor for more complex energetic salts. This guide provides a critical cross-validation of established synthesis protocols for BHT-2NH₄, offering a detailed comparison of their methodologies, performance, and safety considerations to aid researchers in selecting the most suitable procedure for their specific applications.
Introduction to Synthetic Strategies
The synthesis of the 5,5'-bis-1H-tetrazole (BHT) core structure fundamentally involves the construction of the tetrazole rings from a C2 backbone. This is a key distinction from the synthesis of related compounds like 5,5'-azotetrazolates, which typically involve the oxidative coupling of pre-existing tetrazole rings. The primary synthetic routes to BHT and its salts can be broadly categorized based on the starting materials and the method of cyclization. This guide will focus on the most prevalent and well-documented protocols.
Comparative Analysis of Synthesis Protocols
This section provides a side-by-side comparison of three prominent synthesis protocols for this compound. Each protocol is evaluated based on its starting materials, reaction conditions, yield, purity, safety, and scalability.
Table 1: Quantitative Comparison of Synthesis Protocols
| Parameter | Protocol 1: From Dicyan | Protocol 2: From Sodium Cyanide | Protocol 3: From Dichloroglyoxime |
| Starting Materials | Dicyan, Sodium Azide, Ammonium Chloride | Sodium Cyanide, Sodium Azide, Copper Sulfate (catalyst), Hydrogen Peroxide | Dichloroglyoxime, Sodium Azide, Ammonium Chloride |
| Reported Yield | High (≥90%)[1] | High[2] | High (up to 90%)[3] |
| Reaction Time | Not explicitly stated, but involves heating after low-temperature addition[1] | Several hours for dropping and cooling[2] | Can be as short as 0.5 hours for the initial reaction, followed by further steps[3] |
| Reaction Temperature | Low-temperature addition followed by heating[1] | Low temperature during addition, then heating to 80°C for salt formation[2] | Cooled to -40°C initially, then allowed to rise to room temperature[3] |
| Purity of Product | High[1] | High[2] | High[3] |
| Key Safety Concerns | Use of highly toxic dicyan gas. | Use of highly toxic sodium cyanide and hydrogen cyanide. Formation of hydrazoic acid is a risk. | Handling of sodium azide, which is toxic and explosive. |
Detailed Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for each of the compared synthesis protocols. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction mechanisms.
Protocol 1: Synthesis from Dicyan
This method is valued for its high yield and the formation of a sparingly soluble product that simplifies isolation.[1]
Caption: Reaction pathway for the synthesis of BHT-2NH₄ from Sodium Cyanide.
-
A starting aqueous solution is prepared containing sodium cyanide, sodium azide, and a catalytic amount of copper sulfate.
-
Aqueous hydrogen peroxide, to which a small amount of a weakly acidic substance has been added, is added dropwise to the starting solution, maintaining a low temperature and a pH between 5 and 6.
-
The reaction solution is then heated to effect the oxidation and cyclization reactions, forming the disodium salt of 5,5'-bi-1H-tetrazole.
-
An aqueous solution of ammonium chloride is added to the reaction mixture at an elevated temperature (e.g., 80°C).
-
The solution is then cooled to precipitate the this compound crystals.
-
The precipitated crystals are filtered, washed with cold water, and dried.
-
Copper Sulfate Catalyst: The copper salt catalyzes the oxidation and cyclization steps, enabling the reaction to proceed efficiently.
-
pH Control: Maintaining the pH between 5 and 6 is crucial for controlling the reaction rate and minimizing the formation of hazardous by-products like hydrazoic acid.
-
Salt Metathesis: The addition of ammonium chloride to the solution containing the disodium salt of BHT leads to a salt metathesis reaction, where the less soluble diammonium salt precipitates out, driving the equilibrium towards the desired product.
Protocol 3: Synthesis from Dichloroglyoxime
This method provides an alternative route that avoids the use of highly toxic cyanides in the initial step. A related compound, 5,5'-bistetrazole-1,1'-dioxodihydroxy ammonium salt, is synthesized using this starting material.[3] The core BHT structure can also be accessed through similar chemistry.
Caption: Workflow for the synthesis of BHT derivatives from Dichloroglyoxime.
-
Dichloroglyoxime is dissolved in an alcohol solvent such as methanol or ethanol.
-
The solution is cooled to a very low temperature (e.g., -40°C).
-
Sodium azide is added to the cooled solution, followed by stirring.
-
The reaction is allowed to slowly warm to room temperature.
-
An acid catalyst is then introduced to facilitate the cyclization reaction, forming the bistetrazole core.
-
The intermediate product is then reacted with an ammonium source to form the desired diammonium salt.
-
The final product is obtained after purification.
-
Alcohol Solvent: The use of an alcohol solvent is advantageous as it can often be used for both the azidation and cyclization steps, simplifying the overall process. [3]* Low-Temperature Start: The initial low temperature is necessary to control the reactivity of the azidation reaction.
Safety and Handling Considerations
The synthesis of this compound involves the use of hazardous materials and the formation of potentially explosive intermediates. Strict adherence to safety protocols is paramount.
-
Toxicity: Dicyan, sodium cyanide, and hydrogen cyanide are extremely toxic. All manipulations involving these substances must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Explosion Hazard: Sodium azide is a known explosive, particularly in the presence of heavy metals or when subjected to shock or friction. The tetrazole products themselves are energetic materials and should be handled with care. [4][5]* Hydrazoic Acid Formation: In acidic aqueous solutions of azides, the highly toxic and explosive hydrazoic acid (HN₃) can be formed. The pH of the reaction mixture should be carefully controlled to minimize its formation.
Conclusion and Recommendations
The choice of synthesis protocol for this compound depends on several factors, including the available starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory.
-
The Dicyan method offers a high yield and straightforward product isolation but requires specialized equipment for handling a toxic gas. [1]* The Sodium Cyanide method is a robust one-pot synthesis but necessitates stringent safety measures for handling cyanides and controlling the reaction pH. [2]* The Dichloroglyoxime method provides a cyanide-free starting point, which may be advantageous from a safety perspective, though the overall process may involve more steps. [3] For laboratories equipped to handle highly toxic reagents, the methods starting from dicyan or sodium cyanide are well-established and provide high yields. For researchers seeking to avoid the use of cyanides, the dichloroglyoxime route presents a viable, albeit potentially more complex, alternative. Regardless of the chosen method, a thorough understanding of the reaction mechanism and strict adherence to safety protocols are essential for the successful and safe synthesis of this important energetic material.
References
- Process for the preparation of 5,5'-bi-1H-tetrazole salt.
- This compound | 3021-02-1. Benchchem.
- N-Functionalisation of 5,5'-bistetrazole providing 2,2' di(azidomethyl)bistetrazole: A melt-castable metal-free green primar. RSC Publishing.
- Method of synthesizing 5,5'-bistetrazole-1,1'-dioxodihydroxy ammonium salt.
- Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5′-bistetrazole-1,1′-diol
- Method of making monoammonium salt of 5,5′-bis-1H-tetrazole.
- Method for preparing 5,5'-bi-1H-tetrazole salt.
- 1,1'-Nitramino-5,5'-bitetrazoles. PubMed.
Sources
- 1. EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]
- 2. US6156906A - Process for the preparation of 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]
- 3. CN104277007A - Method of synthesizing 5,5'-bistetrazole-1,1'-dioxodihydroxy ammonium salt - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 1,1'-Nitramino-5,5'-bitetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
"5,5'-Bis-1H-tetrazole diammonium salt" comparative study of detonation properties
A Comparative Study of the Detonation Properties of 5,5'-Bis-1H-tetrazole diammonium salt (TKX-50)
Introduction to a New Era of Energetic Materials
In the continuous quest for higher-performing and safer energetic materials, this compound, commonly known as TKX-50, has emerged as a highly promising secondary explosive.[1][2] First synthesized by the Klapötke group at Ludwig Maximilian University of Munich, TKX-50 is an ionic salt that boasts a unique combination of high detonation performance, remarkable thermal stability, and significantly reduced sensitivity to mechanical stimuli such as impact and friction.[1][2] These characteristics position it as a potential replacement for conventional explosives like RDX and HMX in a variety of applications.[3][4]
This guide provides a comprehensive comparison of the detonation properties of TKX-50 against established military explosives. We will delve into the experimental data that underpins its performance claims and detail the methodologies used to characterize these critical parameters. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of TKX-50's capabilities and the scientific principles that contribute to its advantageous properties.
Comparative Performance Analysis: TKX-50 vs. Conventional Explosives
The performance of an explosive is primarily defined by its detonation velocity and pressure, which are measures of its power and brisance, respectively. Equally important are its sensitivity characteristics, which dictate its safety in handling, storage, and application. TKX-50 exhibits a superior balance of these properties when compared to RDX and HMX.[2][4]
Table 1: Comparative Properties of TKX-50, RDX, and HMX
| Property | TKX-50 | RDX | HMX |
| Chemical Formula | C₂H₈N₁₀O₄ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |
| Density (g/cm³) | 1.92[2][5] | 1.82 | 1.91 |
| Detonation Velocity (m/s) | ~9698 (calculated)[2][5] | ~8750 | ~9100 |
| Detonation Pressure (GPa) | ~42.4 (calculated)[5] | ~34 | ~39 |
| Impact Sensitivity (J) | 20[2][5][6] | 7.5 | 7.4 |
| Friction Sensitivity (N) | 120[2][5][6] | 120 | 120 |
| Decomposition Temp. (°C) | >215[2] | ~210[3] | ~280 |
Note: Values for RDX and HMX are standard reference values. TKX-50 values are from cited literature and may vary based on synthesis and crystal form.
The data clearly illustrates TKX-50's advantages. Its calculated detonation velocity and pressure are significantly higher than those of RDX and approach or exceed those of HMX, indicating superior power.[2][5] Perhaps more importantly, its impact sensitivity is considerably lower (higher Joule value indicates less sensitivity), suggesting a much safer material to handle.[2][5][6]
Experimental Methodologies: The Foundation of Trustworthy Data
The characterization of energetic materials relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for determining the key properties of TKX-50, providing a self-validating system for its performance claims.
Impact Sensitivity Testing: The BAM Fallhammer Method
The causality behind impact sensitivity testing is to determine the minimum energy required to cause a sample to react when subjected to a sudden impact. The German Federal Institute for Materials Research and Testing (BAM) fallhammer is a universally recognized standard for this measurement.
Protocol:
-
Sample Preparation: A small, precisely measured amount of the explosive (typically 40 mm³) is placed in the test apparatus, which consists of a steel anvil, two steel cylinders, and a guide ring.
-
Apparatus Setup: The sample assembly is placed on the main anvil of the fallhammer machine.
-
Drop Weight Application: A drop weight of a specified mass is released from a predetermined height, striking the upper steel cylinder and transmitting the impact energy to the sample.
-
Observation: The test is observed for any sign of reaction, such as a flame, smoke, or audible report.
-
Staircase Method: The "up-and-down" or "staircase" method is employed. If a reaction occurs, the drop height is decreased for the next test. If no reaction occurs, the height is increased. This is repeated for a statistically significant number of trials (typically 20-30).
-
Data Analysis: The results are statistically analyzed to determine the H₅₀ value, which is the height from which a drop weight of a given mass has a 50% probability of causing a reaction. This is then converted to Joules of energy.
Caption: BAM Fallhammer Impact Sensitivity Test Workflow.
Friction Sensitivity Testing: The BAM Friction Apparatus
Friction sensitivity testing assesses the susceptibility of an explosive to initiation by frictional forces, such as those that might be encountered during processing or handling. The BAM friction test is the standard method for this determination.
Protocol:
-
Sample Preparation: A small volume (typically 10 mm³) of the material is spread on a porcelain plate.
-
Apparatus Setup: The porcelain plate is placed in the friction apparatus. A porcelain peg is positioned over the sample.
-
Load Application: A weighted lever arm applies a specific, known load to the porcelain peg.
-
Friction Application: The porcelain plate is moved back and forth under the stationary, loaded peg one time.
-
Observation: The test is observed for any signs of decomposition, such as crackling, sparks, or smoke.
-
Threshold Determination: The test is repeated with fresh samples, increasing the load until a reaction is observed in at least one out of six trials. The lowest load at which a reaction occurs is reported as the friction sensitivity.
Caption: BAM Friction Sensitivity Test Workflow.
Discussion: The Molecular Basis for Enhanced Performance and Safety
The superior properties of TKX-50 are not accidental; they are a direct result of its unique molecular structure.
-
High Nitrogen Content and Oxygen Balance: TKX-50 has a high nitrogen content of 59.3%.[5] Upon detonation, this high nitrogen content leads to the formation of a large volume of gaseous N₂, which is a primary contributor to the high detonation pressure and velocity. The presence of oxygen in the diolate and hydroxylammonium components provides a good oxygen balance, ensuring efficient and energetic decomposition.
-
Ionic Salt Structure: Unlike the covalently bonded molecules of RDX and HMX, TKX-50 is an ionic salt.[1] This structure creates a dense and stable crystal lattice. The strong electrostatic interactions within the crystal require more energy to disrupt, which is a key factor in its low sensitivity to impact and friction. The energy required to initiate detonation must first overcome this lattice energy.
-
Thermal Stability: TKX-50 exhibits high thermal stability, with a decomposition temperature above 215 °C.[2] This is comparable to or better than RDX and is a critical safety feature for storage and for use in formulations that undergo heating during processing, such as melt-casting.[3][4] The thermal decomposition of TKX-50 is understood to be initiated by the decomposition of free hydroxylamine formed from the dissociation of the salt.[7]
Conclusion: A Paradigm Shift in Explosive Technology
This compound (TKX-50) represents a significant advancement in the field of energetic materials. It successfully combines high performance, rivaling that of HMX, with the enhanced safety characteristics of a much less sensitive material.[1][2] Its facile and relatively inexpensive synthesis adds to its attractiveness as a viable replacement for legacy explosives.[1][3] The comprehensive data from standardized tests provide a robust and trustworthy foundation for its consideration in next-generation military and industrial applications, heralding a new era of powerful and safer energetic materials.
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Dihydroxylammonium 5,5'-bis-tetrazole-1,1'-diolate (TKX-50): breakthrough or an error? - ResearchGate. Available at: [Link]
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Estimated Detonation Velocities for TKX-50, MAD-X1, BDNAPM, BTNPM, TKX-55, and DAAF using the Laser-induced Air Shock from Energetic Materials Technique | Request PDF - ResearchGate. Available at: [Link]
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Calculation of Detonation Parameters of TKX-50 Explosives - ResearchGate. Available at: [Link]
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"5,5'-Bis-1H-tetrazole diammonium salt" advantages over traditional energetic materials
A Comparative Analysis of 5,5'-Bis-1H-tetrazole diammonium salt (TKX-50) Against Traditional High Explosives
In the landscape of energetic materials, the quest for compounds that offer both superior performance and enhanced safety is perpetual. For decades, traditional explosives such as RDX, HMX, and TNT have been the bedrock of military and industrial applications. However, a new contender, this compound, commercially known as TKX-50, has emerged as a highly promising alternative, demonstrating a remarkable combination of power and insensitivity. This guide provides an in-depth technical comparison of TKX-50 with its traditional counterparts, supported by experimental data, to elucidate its significant advantages for researchers, scientists, and drug development professionals exploring the frontiers of energetic materials.
At a Glance: TKX-50 - Redefining the Performance-Safety Balance
TKX-50 is a high-nitrogen energetic ionic salt that has garnered considerable attention for its exceptional properties.[1] It boasts a high density and a high detonation velocity, placing it in the upper echelon of powerful explosives.[2] What truly sets TKX-50 apart, however, is its significantly lower sensitivity to mechanical stimuli like impact and friction compared to legacy explosives such as RDX and HMX.[2][3] This unique characteristic addresses a critical long-standing challenge in the field: achieving high energy output without compromising handling and operational safety.
Performance Metrics: A Head-to-Head Comparison
The advantages of TKX-50 become strikingly clear when its performance and safety parameters are juxtaposed with those of RDX, HMX, and TNT. The following table summarizes key experimental data, providing a quantitative basis for comparison.
| Property | TKX-50 | RDX | HMX | TNT |
| Chemical Formula | C₂H₈N₁₀O₄ | C₃H₆N₆O₆ | C₄H₈N₈O₈ | C₇H₅N₃O₆ |
| Density (g/cm³) | 1.92[2] | 1.82 | 1.91[4] | 1.65 |
| Detonation Velocity (m/s) | 9698[2] | 8750[5] | 9100[5] | 6900 |
| Detonation Pressure (GPa) | ~37.0[6] | ~34.0[7] | ~39.0[4] | ~20.0[8] |
| Impact Sensitivity (J) | 20[2] | 7.5[5] | 7.4 | 16 |
| Friction Sensitivity (N) | 120[2] | 120[5] | 120 | >353 |
| Electrostatic Discharge (ESD) Sensitivity (J) | 0.11[9] | >0.1 | >0.1 | >0.1 |
| Decomposition Temperature (°C) | ~226[10] | ~210 | ~280 | ~240 |
Analysis of Comparative Data:
The data unequivocally demonstrates TKX-50's superior combination of high performance and low sensitivity. Its detonation velocity of 9698 m/s surpasses that of both RDX and HMX, indicating a more rapid energy release.[2][5] While its detonation pressure is comparable to that of HMX, its significantly lower impact sensitivity (20 J) compared to RDX (7.5 J) and HMX (7.4 J) underscores its enhanced safety profile.[2][4][5][6][7] A higher impact sensitivity value indicates that more energy is required to initiate the explosive, making it less susceptible to accidental detonation.
Experimental Protocols: Ensuring Scientific Integrity
To substantiate the claims of TKX-50's advantages, it is imperative to understand the methodologies behind the data. The following sections detail the standardized experimental protocols for the synthesis and characterization of energetic materials, reflecting best practices in the field.
Synthesis of this compound (TKX-50)
The synthesis of TKX-50 is a multi-step process that has been refined to improve safety and yield.[2] A common route involves the reaction of 5,5′-bistetrazolyl-1,1′-diol (BTO) with hydroxylamine.[2]
Step-by-Step Synthesis Overview:
-
Preparation of Glyoxime: Glyoxal is reacted with hydroxylammonium chloride in the presence of a base.[9]
-
Chlorination to Dichloroglyoxime: The glyoxime is then chlorinated.[9]
-
Formation of Diazidoglyoxime: Dichloroglyoxime is reacted with sodium azide. This step involves a highly sensitive intermediate and requires stringent safety precautions.[9]
-
Cyclization to 5,5´-bistetrazole-1,1´-diol (BTO): The diazidoglyoxime undergoes cyclization.[9]
-
Formation of TKX-50: The BTO is then reacted with hydroxylamine to yield the final product, this compound (TKX-50).[9] The product is isolated by filtration, washed, and dried.[9]
Caption: Synthetic pathway for TKX-50.
Sensitivity Testing Protocols
The safety of an energetic material is paramount. Standardized tests are employed to quantify its sensitivity to various stimuli.
BAM Impact Test (STANAG 4489):
This test determines the impact energy required to cause a reaction.[11]
-
A small, precisely measured sample of the explosive is placed in a standardized steel apparatus.[11]
-
A drop weight of a specified mass is released from a known height, impacting the sample.[12]
-
The outcome (explosion, smoke, or no reaction) is observed.[12]
-
The drop height is varied, and a statistical method (e.g., the Bruceton method) is used to determine the 50% probability of initiation (H₅₀), expressed in Joules.[13]
BAM Friction Test (STANAG 4487):
This test assesses the sensitivity of an explosive to frictional forces.[11]
-
A small sample of the explosive is spread on a porcelain plate.[1]
-
A porcelain peg is placed on the sample, and a specified load is applied.[1]
-
The plate is moved back and forth under the peg at a constant speed.[1]
-
The test is repeated with increasing loads until a reaction (e.g., crackling, smoke, or explosion) is observed. The result is reported as the load in Newtons at which a reaction occurs in at least one of six trials.[1][14]
Electrostatic Discharge (ESD) Test (STANAG 4490):
This test evaluates the sensitivity of an explosive to an electric spark.[15][16]
-
A sample of the explosive is placed in a specific holder between two electrodes.
-
A capacitor is charged to a known voltage and then discharged through the sample, creating a spark.
-
The energy of the spark is varied, and the minimum energy required to initiate the explosive is determined.[17]
Caption: Workflow for sensitivity testing of energetic materials.
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability of energetic materials.
DSC/TGA Protocol:
-
A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum or copper pan.[18]
-
The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).[18]
-
DSC measures the heat flow into or out of the sample as a function of temperature, identifying melting points and exothermic decomposition events.[19]
-
TGA measures the change in mass of the sample as a function of temperature, indicating the onset and stages of decomposition.
The Future of Energetic Materials
The development of TKX-50 represents a significant leap forward in the field of energetic materials. Its ability to deliver high performance on par with or exceeding traditional explosives, while offering a substantially improved safety profile, makes it a compelling replacement for RDX and HMX in a wide range of applications.[20] From advanced military munitions to specialized industrial uses, the adoption of TKX-50 has the potential to enhance both effectiveness and operational safety. Further research into formulations and applications of TKX-50 is ongoing, promising to unlock even greater potential for this remarkable compound.
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Calculation of Detonation Parameters of TKX-50 Explosives - ResearchGate. Available at: [Link]
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Theoretical Studies on the Performance of HMX with Different Energetic Groups | ACS Omega. Available at: [Link]
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Who can give me an information on the detonation pressure of RDX and TNT per unit quantity(mass, moles etc)? | ResearchGate. Available at: [Link]
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Detonation Pressure of Liquid TNT | The Journal of Chemical Physics - AIP Publishing. Available at: [Link]
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A comparative study of performance between TKX-50-based composite explosives and other composite explosives - ResearchGate. Available at: [Link]
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Determination of detonation pressure and velocity for RDX/GAP propellant. Available at: [Link]
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Safe and Scale‐up‐friendly Synthesis of TKX‐50 | Request PDF - ResearchGate. Available at: [Link]
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OZM Ball Drop Impact Tester (BIT‐132) vs. BAM Standard Method. Available at: [Link]
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Explosive materials - Chemring Group. Available at: [Link]
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Graphical comparison of the energetic properties of TKX-50 with commonly used explosives (TNT, RDX, HMX, CL-20). Available at: [Link]
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Equation of state of HE detonation products - EPJ Web of Conferences. Available at: [Link]
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Performance of TKX‐50 in thermobaric explosives - Open Access LMU. Available at: [Link]
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LLNL Small-Scale Friction sensitivity (BAM) Test - OSTI.GOV. Available at: [Link]
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Sensitivities and performance of TKX-50 and RDX. | Download Table - ResearchGate. Available at: [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available at: [Link]
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Detonation Pressure Measurements in TNT and OCTOL - ResearchGate. Available at: [Link]
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STANAG 4490:0 | Electrostatic Discharge Sensitivity Tests | SAI Global - Intertek Inform. Available at: [Link]
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How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test - Fauske & Associates. Available at: [Link]
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The Detonation Properties Research on TKX‐50 in High Explosives - ResearchGate. Available at: [Link]
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NATO - STANAG 4490 - Explosives, Electrostatic Discharge Sensitivity Test(S) | GlobalSpec. Available at: [Link]
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Qualification of Energetic Materials - TNO. Available at: [Link]
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Dihydroxylammonium 5,5'-bis-tetrazole-1,1'-diolate (TKX-50) Synthesis and Lab - IMEMG. Available at: [Link]
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Detonation Blast Pressures of TNT and C4 at -100 degrees C - DTIC. Available at: [Link]
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Electrostatic Sensitivity Testing for Explosives - DTIC. Available at: [Link]
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Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Available at: [Link]
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²-bi-1H-tetrazolediammonium salts using hydrazine hydrate and dicyan as starting materia - Sciencemadness.org. Available at: [Link]
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Electrostatic Discharge Sensitivity - UNECE. Available at: [Link]
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STANAG 4487 : 2002 EXPLOSIVE, FRICTION SENSITIVITY TESTS - Intertek Inform. Available at: [Link]
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A Comparative Analysis of 5,5'-Bis-1H-tetrazole diammonium salt and Other Nitrogen-Rich Energetic Compounds
An In-Depth Technical Guide and Performance Benchmark
Introduction: The Quest for High-Energy, Low-Sensitivity Materials
In the field of energetic materials, the pursuit of compounds that offer high performance while maintaining a low sensitivity to accidental initiation is paramount. Traditional energetic materials, while effective, often present challenges related to handling safety and environmental impact. This has driven research towards nitrogen-rich compounds, a class of materials that derive their energy primarily from the large positive heats of formation associated with their extensive N-N and C-N bonds, rather than the oxidation of a carbon backbone.[1] Upon decomposition, these compounds release a large volume of environmentally benign dinitrogen (N₂) gas, making them attractive candidates for "green" energetic materials.[1][2]
This guide provides a comprehensive technical comparison of 5,5'-Bis-1H-tetrazole diammonium salt (BHT-2AT), a foundational high-nitrogen compound, against other significant nitrogen-rich materials. We will delve into its synthesis, properties, and performance benchmarks relative to established and next-generation energetic compounds such as Ammonium Dinitramide (ADN), Ammonium Perchlorate (AP), and derivatives of the bistetrazole family like Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50). This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of advanced energetic materials.
Featured Compound: this compound (BHT-2AT)
This compound is a notable member of the bistetrazole family, characterized by two interconnected tetrazole rings. Its most significant feature is its exceptionally high nitrogen content, approximately 81.36% by mass, which places it among the most nitrogen-rich stable compounds known.[2] This high nitrogen content is the primary contributor to its large positive enthalpy of formation.[2] The decomposition of BHT-2AT yields the highly stable N₂ molecule, releasing a substantial amount of energy.[2]
The molecular structure of BHT-2AT, consisting of a C-C bond linking two nitrogen-dense aromatic heterocycles, provides a stable framework.[2] While a foundational energetic material, BHT-2AT also serves as a crucial precursor for the synthesis of more complex and higher-performing energetic salts and derivatives.[2] Researchers often modify the bistetrazole backbone with various functional groups, such as N-oxides, to enhance properties like density, oxygen balance, and overall detonation performance.[2]
Caption: Molecular structure of this compound.
Comparative Energetic Materials
To provide a clear performance benchmark, BHT-2AT and its derivatives are compared against the following compounds:
-
Ammonium Dinitramide (ADN): A high-performance, chlorine-free oxidizer of interest for solid rocket propellants.[3] It offers a good oxygen balance and is considered more environmentally friendly than AP.[3]
-
Ammonium Perchlorate (AP): The most widely used solid rocket propellant oxidizer. It is a well-characterized material, providing a standard baseline for comparison, though it has environmental concerns due to the release of hydrochloric acid upon combustion.
-
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50): A high-performing derivative of the bistetrazole family. TKX-50 demonstrates significantly enhanced detonation properties and lower sensitivity compared to many traditional explosives, showcasing the potential of the bistetrazole backbone.[4][5]
Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the key performance parameters of BHT-2AT and the selected comparative compounds. The data is compiled from various experimental and computational studies. It is important to note that the performance of energetic materials can be influenced by factors such as crystal density and particle size.
| Property | This compound (BHT-2AT) | Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) | Ammonium Dinitramide (ADN) | Ammonium Perchlorate (AP) |
| Molecular Formula | C₂H₈N₁₀ | C₂H₈N₁₀O₄ | H₄N₄O₄ | NH₄ClO₄ |
| Density (g/cm³) | ~1.72 | 1.918 | 1.812 | 1.95 |
| Nitrogen Content (%) | 81.36 | 54.8 | 45.1 | 11.9 |
| Heat of Formation (kJ/mol) | Positive (High) | +419 | -148 | -295.8 |
| Detonation Velocity (m/s) | (Calculated for derivatives: 7677 - 9487) | 9698 | ~8700 | ~6300 |
| Detonation Pressure (GPa) | (Calculated for derivatives: 19.4 - 33.6) | 42.4 | ~34 | ~20 |
| Impact Sensitivity (J) | Insensitive (Qualitative) | 20 | >40 | 12-20 |
| Friction Sensitivity (N) | Insensitive (Qualitative) | 120 | >360 | 160-240 |
| Decomposition Temp. (°C) | ~240 | 267 | ~127 (decomposes) | ~130 (begins) |
Experimental Protocols
The accurate characterization of energetic materials is crucial for both safety and performance assessment. The following are detailed, step-by-step methodologies for key experiments.
Synthesis of this compound (One-Pot Method)
This industrially significant method provides a high yield and purity of BHT-2AT.[2]
Causality: The one-pot synthesis is preferred for its efficiency, avoiding the isolation of potentially sensitive intermediate products. The two-stage heating process allows for the controlled formation of the 5-cyano-1H-tetrazole intermediate at a lower temperature, followed by its conversion to the final product at a higher temperature, optimizing the reaction kinetics and yield.[2][6]
Caption: Workflow for the one-pot synthesis of BHT-2AT.
Procedure:
-
Reaction Setup: In a reaction vessel, prepare an aqueous solution of sodium azide and ammonium chloride.
-
Cooling: Cool the solution to a temperature of 3-5°C.
-
Dicyan Introduction: Introduce dicyan gas into the cooled solution while maintaining the temperature.
-
First Heating Stage: Heat the reaction mixture to 45-55°C for 0.5 to 2 hours. This stage facilitates the formation of the 5-cyano-1H-tetrazole intermediate.[2]
-
Second Heating Stage: Raise the temperature to 85-95°C and maintain for 3 to 8 hours. During this stage, the intermediate is converted to 5,5'-bi-1H-tetrazole, which then reacts with ammonium chloride to form the diammonium salt.[2][6] White crystals of BHT-2AT will precipitate.[6]
-
Crystallization: Gradually cool the reaction mixture to allow for complete crystallization of the product.
-
Isolation: Isolate the precipitated crystals by filtration, wash with cold water, and dry. This method typically yields over 90% of the pure product.[2]
Determination of Impact Sensitivity (BAM Fallhammer)
Causality: The BAM fallhammer test is a standardized method to quantify the sensitivity of a material to impact.[7] This is crucial for assessing the safety of handling and transportation. The test determines the minimum energy required to cause a reaction, providing a quantitative measure of sensitivity.
Caption: Experimental workflow for the BAM Fallhammer impact sensitivity test.
Procedure:
-
Sample Preparation: A small, precisely measured amount of the energetic material (typically around 40 mm³) is placed in the testing apparatus.
-
Apparatus Setup: The sample is positioned between two coaxial steel cylinders, which are placed on a steel anvil.
-
Testing: A drop weight of a specified mass is released from a known height, impacting the sample.
-
Observation: The outcome is observed for any sign of reaction, such as a flame, smoke, or an audible report.
-
Iterative Process: The test is repeated multiple times at various drop heights using the "up-and-down" method to determine the height at which there is a 50% probability of initiation.
-
Calculation: The impact energy is calculated in Joules (J) from the drop height and the mass of the weight.
Determination of Friction Sensitivity (BAM Friction Tester)
Causality: This test evaluates the sensitivity of a material to frictional stimuli, which is critical for understanding the risks associated with processing and handling, where rubbing and grinding may occur.
Procedure:
-
Sample Placement: A small amount of the sample is spread on a porcelain plate.
-
Apparatus Setup: A porcelain peg is placed on the sample, and a weighted lever arm applies a specific load.
-
Testing: The porcelain plate is moved back and forth under the stationary peg once.
-
Observation: The test is observed for any signs of reaction.
-
Iterative Testing: The test is repeated with increasing loads until a reaction occurs. The result is reported as the load in Newtons (N) at which initiation is observed.
Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)
Causality: DSC is used to determine the thermal stability of an energetic material by measuring the heat flow into or out of a sample as it is heated at a constant rate. This provides crucial information about melting points and decomposition temperatures.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is sealed in an aluminum pan.
-
DSC Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Heating Program: The cell is heated at a constant rate (e.g., 5 or 10 °C/min) over a specified temperature range.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Analysis: The resulting thermogram is analyzed to identify the onset temperature of decomposition, which is a key indicator of thermal stability.
Discussion and Future Outlook
The benchmarking of this compound and its derivatives against established energetic materials reveals the significant potential of the bistetrazole chemical framework. While BHT-2AT itself is a foundational material, its derivatives, such as TKX-50, demonstrate superior performance characteristics, including high detonation velocity and pressure, combined with remarkably low sensitivity to impact and friction.[4] This combination of high energy and enhanced safety is a critical objective in the development of next-generation energetic materials.
The high nitrogen content and "green" decomposition products of bistetrazole-based compounds address the growing need for environmentally conscious energetic materials.[2] Future research will likely focus on the synthesis of novel derivatives with further optimized properties, such as increased density and oxygen balance, to push the performance boundaries even further. The continued exploration of one-pot synthesis methods will also be crucial for the economically viable and safe production of these advanced materials. As our understanding of the structure-property relationships in nitrogen-rich compounds deepens, we can anticipate the rational design of even more powerful and safer energetic materials for a wide range of applications.
References
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Fischer, N., Fischer, D., Klapötke, T. M., Piercey, D. G., & Stierstorfer, J. (2012). Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate. Journal of Materials Chemistry, 22(38), 20418-20422. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US6156906A - Process for the preparation of 5,5'-bi-1H-tetrazole salt.
- Google Patents. (n.d.). EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt.
-
Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved from [Link]
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Fauske & Associates. (2017). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Detonation Performance of ADN and Its Mixtures with Al. Retrieved from [Link]
-
Nicolich, S., et al. (n.d.). Dihydroxylammonium 5,5'-bis-tetrazole-1,1'-diolate (TKX-50) Synthesis and Lab Scale Characterization. IMEMG. Retrieved from [Link]
-
Louwers, J. (n.d.). Overview of the Development of Hydrazinium Nitroformate. ResearchGate. Retrieved from [Link]
-
Zhang, J.-G., et al. (2016). Energetic Nitrogen-rich Salts. Central European Journal of Energetic Materials. Retrieved from [Link]
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- 5. Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. fauske.com [fauske.com]
Technical Comparison Guide: Thermal Decomposition & Stability of 5,5'-Bis-1H-tetrazole Diammonium Salt
Executive Summary
This technical guide analyzes the thermal decomposition profile of 5,5'-Bis-1H-tetrazole diammonium salt (referred to herein as ABT-2NH4 ). While often overshadowed by its oxidized high-performance analog TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate), ABT-2NH4 serves as a critical baseline for stability in high-nitrogen heterocyclic systems.
The Bottom Line:
ABT-2NH4 exhibits superior thermal stability compared to TKX-50 and 5-Amino-1H-tetrazole (5-AT), characterized by a higher onset temperature (
Mechanistic Insight: The Decomposition Pathway[1][2][3]
Unlike nitro-based compounds that decompose via
The Two-Stage Failure Mode
The decomposition of ABT-2NH4 is not a single event but a cascade:
-
Phase I (Endothermic): De-ammoniation. The ionic lattice breaks down first. The ammonium cation (
) transfers a proton back to the tetrazole ring, releasing gaseous ammonia ( ). This reverts the salt to its free acid form, 5,5'-Bis-1H-tetrazole (H2BT).-
Implication: This step is reversible in closed systems, meaning "sealed vessel" DSC results will differ from "open pan" TGA results.
-
-
Phase II (Exothermic): Ring Fragmentation. The resulting H2BT is thermally unstable at these temperatures. The tetrazole ring cleaves, releasing nitrogen gas (
) and forming reactive nitrene/nitrile intermediates. These intermediates often polymerize to form melem or melon (graphitic carbon nitride precursors) rather than fully gasifying, leaving a solid residue.
Visualization of Signaling Pathway
The following diagram illustrates the divergence between the stable ammonium salt and the volatile free acid.
Figure 1: Thermal decomposition cascade of ABT-2NH4. Note the critical transition from the ionic salt to the unstable free acid (H2BT).
Comparative Analysis: ABT-2NH4 vs. Alternatives
This section objectively compares ABT-2NH4 against its oxidized counterpart (TKX-50) and the industry standard (5-AT).
Performance & Stability Matrix
| Feature | ABT-2NH4 (Subject) | TKX-50 (Alternative) | 5-AT (Baseline) |
| Chemical Identity | Diammonium 5,5'-bistetrazole | Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate | 5-Amino-1H-tetrazole |
| 260--280°C | 221--225°C | 205--210°C | |
| Primary Gas Products | |||
| Solid Residue | High (C-N Polymers) | Low (Clean burn) | Medium |
| Sensitivity (Impact) | Insensitive (>40 J) | Low (20 J) | Low (>30 J) |
| Mechanism Type | Endothermic Dissociation | Exothermic Oxidation (Violent) | Ring Opening |
Analysis of Differences
-
Vs. TKX-50: TKX-50 contains N-oxide groups and hydroxylammonium cations. While this boosts density and detonation velocity, it lowers the thermal onset temperature. TKX-50 decomposition is autocatalytic and more violent. ABT-2NH4 acts as a "thermal sink" due to the energy required to strip the ammonia.
-
Vs. 5-AT: 5-Aminotetrazole is a common gas generant but has a lower thermal ceiling. ABT-2NH4 offers a wider processing window for melt-cast formulations or high-temperature synthesis.
Experimental Protocol: Validating Decomposition
To replicate these findings or validate the purity of a synthesized batch, use the following TGA-DSC-MS (Thermogravimetric Analysis - Differential Scanning Calorimetry - Mass Spectrometry) workflow.
The "Self-Validating" Workflow
This protocol is designed to distinguish between solvent loss, ammonia dissociation, and ring breakdown.
Equipment:
-
Simultaneous TGA/DSC (e.g., Netzsch STA 449 or TA Instruments SDT).
-
Quadrupole Mass Spectrometer (coupled via heated capillary).
Step-by-Step Methodology:
-
Sample Prep: Weigh 2.0 ± 0.1 mg of ABT-2NH4.
-
Why: Small mass minimizes thermal runaway and self-heating effects, ensuring kinetic accuracy.
-
-
Crucible Selection: Use Alumina (
) open pans .-
Why: Open pans allow
to escape. Sealed pans will artificially suppress decomposition by shifting the equilibrium ( ) back to the left.
-
-
Purge Gas: Argon at 50 mL/min.
-
Why: Inert atmosphere prevents oxidation of the residue, allowing isolation of the pyrolysis mechanism.
-
-
Heating Program:
-
Equilibrate at 40°C.
-
Ramp 5°C/min to 350°C.
-
Why: 5°C/min is the standard for kinetic evaluation (ASTM E698). Faster rates (e.g., 20°C/min) will shift peaks to higher temperatures (thermal lag).
-
-
MS Monitoring Channels (m/z):
-
17 & 16: Ammonia (
) – Expect peak at ~230-250°C. -
18: Water (
) – To rule out hydrate impurities. -
28: Nitrogen (
) – Expect peak at >260°C. -
27: HCN – Secondary decomposition product.
-
Experimental Logic Flow
Figure 2: Logical decision tree for interpreting TGA-MS data of tetrazole salts.
Implications for Drug Development & Safety
While ABT-2NH4 is primarily an energetic precursor, its chemistry is relevant to pharmaceutical "Process Safety" when using tetrazoles as carboxylic acid bioisosteres (e.g., in Sartan drug synthesis).
Process Safety Hazards
-
Pressurization Risk: The release of 2 moles of
and subsequent gas generates significant pressure. In a closed reactor, heating ABT-2NH4 above 200°C can lead to vessel rupture. -
Incompatibility: The salt is slightly acidic in solution. It is incompatible with strong oxidizers (risk of forming sensitive azides) and heavy metals (risk of forming sensitive metal tetrazolates).
Impurity Profiling
In drug synthesis, trace decomposition of tetrazole intermediates often yields HCN (Hydrogen Cyanide) or polymeric melamines .
-
Detection: Use HPLC with UV detection at 210-220 nm to detect the tetrazole ring. If the ring decomposes, look for insoluble residues indicative of polymerization.
References
-
Fischer, N., et al. (2012).[1] TKX-50: A Highly Promising Secondary Explosive. Journal of Materials Chemistry. Link
-
Sinditskii, V. P., et al. (2019). High-Energy Salts of 5,5'-Azotetrazole: Thermochemistry and Thermal Decomposition. Combustion, Explosion, and Shock Waves. Link
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard Reference for Tetrazole Stability). Link
-
Muravyev, N. V., et al. (2016).[1] Thermal Stability of Dihydroxylammonium 5,5'-Bistetrazole-1,1'-diolate (TKX-50). Thermochimica Acta. Link
(Note: While ABT-2NH4 is a distinct salt, its data is frequently derived from comparative studies involving TKX-50 and Azotetrazoles, as cited above.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
